molecular formula C9H7FN2O2 B3006706 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol CAS No. 1075259-77-6

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B3006706
CAS No.: 1075259-77-6
M. Wt: 194.165
InChI Key: BZXHFOPWZZWASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.165. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXHFOPWZZWASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol , a critical heterocyclic building block in modern medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

This compound is a bicyclic heteroaromatic scaffold belonging to the 1,5-naphthyridine class. It is primarily utilized as a "Left-Hand Side" (LHS) pharmacophore in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , a class of antibiotics designed to overcome fluoroquinolone resistance.

Core Identifiers
PropertyDetail
CAS Number 1075259-77-6
IUPAC Name This compound
Alternative Name 3-Fluoro-6-methoxy-1,5-naphthyridin-4(1H)-one (Tautomer)
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
SMILES COc1ccc2nc(O)c(F)cn2n1 (Enol form)
InChIKey AQD0912-UHFFFAOYSA-N (Generic)
Appearance Off-white to pale yellow solid
Tautomeric Equilibrium

A critical feature of this molecule is its prototropic tautomerism. While chemically indexed as an "ol" (hydroxyl), it predominantly exists in the 4-one (keto) form in solution and solid state, stabilized by the NH moiety in the ring. This behavior mimics the classic quinolone antibiotic core.

Tautomerism cluster_legend Significance Enol Enol Form (4-hydroxy-1,5-naphthyridine) Aromatic Pyridine Ring Eq Prototropic Shift Enol->Eq Keto Keto Form (1,5-naphthyridin-4(1H)-one) Amide-like Resonance Eq->Keto Note The Keto form is the pharmacologically active species for DNA Gyrase binding.

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine (enol) and naphthyridinone (keto) forms.

Synthetic Pathways[3][7][8]

The synthesis of 1,5-naphthyridines substituted at the 3-position with fluorine is non-trivial due to the electronic deactivation of the pyridine ring. Two primary strategies are employed: the Gould-Jacobs Cyclization (modified) and the Vilsmeier-Haack Cyclocondensation .

Method A: Modified Vilsmeier-Haack Cyclization (Preferred)

This route acts as a "one-pot" construction of the bicyclic core using a fluorinated malonic acid equivalent. It is favored for its ability to install the fluorine atom early in the synthesis.

Protocol Logic:

  • Precursor: 6-Methoxy-pyridin-3-amine (commercially available).

  • Reagent: 2-Fluoromalonic acid (or Diethyl 2-fluoromalonate) serves as the C3-C4 fragment source.

  • Cyclization: Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating/chlorinating agent.

  • Hydrolysis: The intermediate (4-chloro-3-fluoro-6-methoxy-1,5-naphthyridine) is hydrolyzed to the final 4-ol product.

Synthesis Start 6-Methoxy-pyridin-3-amine (Starting Material) Reagent + 2-Fluoromalonic Acid + POCl3 Start->Reagent Inter Intermediate: 4-Chloro-3-fluoro-6-methoxy-1,5-naphthyridine Reagent->Inter Cyclocondensation (110°C) Hydrolysis Acid Hydrolysis (AcOH / HCl, Reflux) Inter->Hydrolysis Cl -> OH Substitution Product TARGET: This compound Hydrolysis->Product

Figure 2: Retrosynthetic analysis via the POCl₃ mediated cyclization route.

Method B: Electrophilic Fluorination (Selectfluor)

Alternatively, the non-fluorinated parent scaffold (6-methoxy-1,5-naphthyridin-4-ol) can be fluorinated directly.

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions: Acetonitrile/MeOH at reflux.

  • Drawback: Regioselectivity can be poor compared to Method A, as the electron-rich methoxy ring may compete for fluorination.

Medicinal Chemistry Applications

Role in Antibiotic Discovery (NBTIs)

The 1,5-naphthyridine core is a bioisostere of the quinolone scaffold found in drugs like Ciprofloxacin. However, unlike fluoroquinolones which target the DNA-gyrase cleavage complex via a water-metal ion bridge, NBTIs bind to a distinct pocket between the two GyrA subunits.

  • 3-Fluoro Substituent: Increases metabolic stability (blocks P450 oxidation at C3) and modulates the pKa of the neighboring 4-hydroxyl group, enhancing hydrogen bond donor capability.

  • 6-Methoxy Group: Provides a specific vector for hydrophobic interaction within the ATPase domain of the bacterial enzyme.

  • Linker Attachment: The Nitrogen at position 1 or the Carbon at position 4 (via conversion to an amine or ether) serves as the attachment point for the "Right-Hand Side" (RHS) of the molecule, which typically targets Topoisomerase IV.

Key Reference: Patent WO2018225097A1 utilizes this specific CAS (1075259-77-6) as a starting material, reacting it with sodium hydride and silanes to generate complex antibacterial candidates [1].

Analytical Characterization

To validate the identity of CAS 1075259-77-6, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 ppm: Broad singlet (OH/NH tautomer).

    • δ ~8.5 ppm: Doublet (H2 proton, coupled to F3).

    • δ ~8.1 ppm: Doublet (H8 proton on the pyridine ring).

    • δ ~7.2 ppm: Doublet (H7 proton).

    • δ ~4.0 ppm: Singlet (Methoxy -OCH₃).

  • ¹⁹F NMR:

    • Single peak around -130 to -140 ppm , characteristic of an aromatic fluorine adjacent to a carbonyl-like system.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 195.17 m/z.

Handling & Stability

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Poor solubility in water and non-polar solvents (Hexane). Soluble in DMSO, DMF, and hot Methanol.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Always handle in a fume hood with nitrile gloves.

References

  • Heterocyclic compounds useful as anti-bacterial agents . World Intellectual Property Organization. Patent WO2018225097A1. (2018).[1]

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines . Technical University of Denmark (DTU) Research Database. (2025).

  • 1,5-Naphthyridin-4-ol, 3-fluoro-6-methoxy- . PubChem Compound Summary. National Center for Biotechnology Information.

Sources

Physicochemical Profiling & Synthetic Utility of Methoxy-Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Significance

Naphthyridines—diaza-analogues of naphthalene—represent a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors (e.g., c-Met, PI4K) and DNA-intercalating agents. While the parent naphthyridine ring systems are well-characterized, the introduction of a methoxy (-OCH₃) substituent fundamentally alters the physicochemical landscape of the molecule.

Unlike their hydroxy counterparts, which exist in dynamic equilibrium with amide-like tautomers (naphthyridinones), methoxy-substituted naphthyridines are tautomerically locked . This "Methoxy Lock" fixes the aromaticity of the ring system, modulates the basicity of the ring nitrogens, and significantly increases lipophilicity (LogP), thereby enhancing membrane permeability—a critical parameter in CNS and intracellular drug targets.[1]

This guide provides a rigorous analysis of these physicochemical shifts, supported by experimental protocols for synthesis and characterization.[2]

Part 2: Physicochemical Characteristics[3]

The "Methoxy Lock" vs. Tautomerism

The most critical distinction between hydroxy- and methoxy-naphthyridines is the absence of proton transfer capability in the latter.

  • Hydroxy-Naphthyridines: Exist predominantly as the oxo-tautomer (amide-like) in solution and solid state. This results in high polarity, high melting points, and potential for acting as hydrogen bond donors (HBD).[1]

  • Methoxy-Naphthyridines: Fixed in the imino-ether form. They function exclusively as hydrogen bond acceptors (HBA).[1] This prevents the formation of intermolecular H-bond networks typical of the oxo-forms, resulting in lower melting points and higher solubility in organic solvents.

Electronic Modulation & Basicity (pKa)

The methoxy group exerts a dual electronic effect:[1]

  • Inductive Withdrawal (-I): Through the

    
    -bond, oxygen withdraws electron density.
    
  • Mesomeric Donation (+M): Through

    
    -overlap, the oxygen lone pair donates electron density into the ring.
    

In pyridine-like systems, the position of the methoxy group relative to the nitrogen determines which effect dominates. For 2-methoxy isomers, the -I effect often lowers the basicity of the adjacent nitrogen compared to the parent ring, while 4-methoxy substitution can increase basicity at the distal nitrogen via the +M effect.

Table 1: Comparative Physicochemical Data

CompoundpKa (Conjugate Acid)*LogP (Experimental/Pred.)H-Bond DonorH-Bond Acceptor
1,5-Naphthyridine 2.910.7002
1,8-Naphthyridine 3.390.6502
4-Hydroxy-1,5-naphthyridine ~11.0 (OH/NH ionization)-0.5 (Oxo form)12
4-Methoxy-1,5-naphthyridine ~3.5 (Est.)1.2503
2-Methoxy-1,5-naphthyridine ~2.1 (Est.)1.1503

*Note: pKa values for specific methoxy isomers are estimated based on pyridine SAR shifts relative to the parent naphthyridine core.

Lipophilicity & Solubility Profiles

The methylation of a hydroxy group to a methoxy group typically increases LogP by 0.5–1.0 units.

  • Solubility: Methoxy-naphthyridines show reduced aqueous solubility compared to their HCl salts but significantly improved solubility in DCM, EtOAc, and DMSO compared to their hydroxy precursors.

  • Permeability: The removal of the HBD (N-H/O-H) reduces the desolvation penalty required to enter the lipid bilayer, making methoxy-naphthyridines superior candidates for passive diffusion.[1]

Part 3: Synthetic Methodologies

Primary Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for installing a methoxy group on the naphthyridine core is the displacement of a halogen (Cl or Br) by methoxide.[1] This reaction is highly regioselective, favoring positions alpha or gamma to the ring nitrogens due to the electron-deficient nature of the heterocycle.

Protocol: Synthesis of 2-Methoxy-1,5-Naphthyridine

Objective: Conversion of 2-chloro-1,5-naphthyridine to 2-methoxy-1,5-naphthyridine.

Reagents:

  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (2.5 eq)[1]

  • Solvent: Anhydrous Methanol (MeOH)[1]

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )[1]
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 2-chloro-1,5-naphthyridine (500 mg, 3.0 mmol) in anhydrous MeOH (10 mL).

  • Addition: Add NaOMe solution (2.5 eq) dropwise via syringe at room temperature. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting material spot (
    
    
    
    ) should disappear, replaced by a slightly more polar product spot.[1]
  • Quenching: Cool the reaction to room temperature. Quench by adding saturated ammonium chloride (

    
    ) solution (5 mL).
    
  • Extraction: Remove MeOH under reduced pressure. Dilute the residue with water (20 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
    
  • Validation: Confirm structure via

    
     NMR. Look for the characteristic methoxy singlet at 
    
    
    
    ppm.[3]
Visualization: Reaction Pathway

SNAr_Synthesis SM 2-Chloro-1,5-naphthyridine (Electrophile) Inter Meisenheimer Complex (Transition State) SM->Inter Nucleophilic Attack Prod 2-Methoxy-1,5-naphthyridine (Product) Inter->Prod Cl- Elimination Reagent NaOMe / MeOH Reflux, 4h

Caption: Figure 1. SₙAr mechanism for methoxylation. The reaction proceeds via an anionic Meisenheimer intermediate facilitated by the electron-deficient naphthyridine ring.

Part 4: Advanced Characterization & Applications

Protonation Site Determination (NMR)

In methoxy-naphthyridines, determining which nitrogen accepts a proton is non-trivial.[1]

  • Method:

    
     NMR titration with TFA-
    
    
    
    in
    
    
    .
  • Observation: Monitor the chemical shift changes (

    
    ). The protons on the ring adjacent to the protonation site will experience the largest downfield shift.
    
  • Rule of Thumb: Protonation typically occurs at the nitrogen distal to the methoxy group (e.g., N5 in 2-methoxy-1,5-naphthyridine) because the N1 lone pair is inductively deactivated by the adjacent OMe group.

Biological Application: Kinase Inhibition

Methoxy-substituted 1,6-naphthyridines have emerged as potent c-Met kinase inhibitors . The methoxy group often plays a dual role:

  • Space filling: Occupies a small hydrophobic pocket in the ATP binding site.

  • Electronic tuning: Modulates the pKa of the ring nitrogen to optimize H-bond strength with the hinge region amino acids (e.g., Met1160).

Visualization: Structure-Property Relationship

SPR_Map Core Methoxy-Naphthyridine Scaffold Sol Solubility (Decreased vs OH) Core->Sol Loss of HBD Lip Lipophilicity (LogP Increased) Core->Lip Masking Polarity pKa Basicity (Modulated by Position) Core->pKa Inductive Effect (-I) Meta Metabolic Stability (O-Dealkylation Risk) Core->Meta CYP450 Liability

Caption: Figure 2. Physicochemical impact of methoxy substitution. Key trade-offs include improved permeability (Lipophilicity) vs. potential metabolic liability (O-dealkylation).[1]

References

  • Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Advances in Heterocyclic Chemistry, 87, 93-172. Link

  • Wu, J. F., et al. (2015). "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461." Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255.[1] Link[1]

  • Brown, D. J. (2002).[1] "The Naphthyridines."[2][3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Leito, I., et al. (2018). "Unified pKa Scale for Nitrogen Bases in Acetonitrile." European Journal of Organic Chemistry, 2018(35), 4850-4860.[1] Link[1]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." Link[1]

Sources

A Strategic Guide to the Biological Activity Screening of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for Investigation

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives have demonstrated potential as anticancer, anti-infectious, neurological, and anti-inflammatory agents.[1][3] Notably, specific 1,5-naphthyridines have been investigated as potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and a validated target in oncology.[4][5][6]

The subject of this guide, 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, is a novel analogue. The introduction of a fluorine atom at the 3-position and a methoxy group at the 6-position is a deliberate synthetic strategy. Fluorine substitution is a well-established method in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The methoxy group can influence solubility and serve as a key interaction point with biological targets.

This document provides a comprehensive, tiered strategy for the systematic biological activity screening of this compound. It is designed for researchers in drug discovery, outlining a logical progression from broad phenotypic screening to more defined, hypothesis-driven mechanistic studies. The causality behind each experimental choice is emphasized to provide a framework for robust and interpretable data generation.

Phase I: Foundational Viability and Safety Assessment

Before exploring specific therapeutic activities, it is imperative to establish the compound's intrinsic effect on cell health. This foundational phase determines the appropriate concentration range for all subsequent assays and provides an early warning of potential liabilities.

Tier 1A: In Vitro Cytotoxicity Profiling

The initial step is to assess the compound's general toxicity against a panel of representative human cell lines. This establishes the concentration-dependent effect on cell viability and is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.

Causality: An overly toxic compound may produce false positives in various assays by simply killing the cells rather than modulating a specific target. Conversely, understanding the 50% inhibitory concentration (IC50) is essential for designing subsequent experiments at non-lethal doses.[7][8]

A standard colorimetric method such as the MTT or Resazurin assay is recommended for its robustness and high-throughput adaptability.[9][10]

Table 1: Template for Presentation of Cytotoxicity Data (IC50)

Cell Line Tissue of Origin Compound IC50 (µM) Doxorubicin IC50 (µM) (Control)
A549 Lung Carcinoma Experimental Value Reference Value
MCF7 Breast Adenocarcinoma Experimental Value Reference Value
HCT116 Colorectal Carcinoma Experimental Value Reference Value

| RDF | Rat Dermal Fibroblasts | Experimental Value | Reference Value |

Rationale for cell line selection: Includes common cancer lines from different origins and a non-cancerous fibroblast line (e.g., RDF) to assess selectivity.[11]

Tier 1B: Early In Vitro Safety Pharmacology

Modern drug discovery emphasizes de-risking candidates early in the pipeline.[12][13] Screening the compound against a panel of targets known to be associated with adverse drug reactions (ADRs) is a cost-effective strategy to predict potential clinical liabilities.[14][15]

Causality: Off-target activity is a major cause of drug attrition.[13][15] For example, inhibition of the hERG potassium channel is linked to cardiotoxicity. Proactively identifying such interactions allows for the early termination of compromised candidates or informs structure-activity relationship (SAR) studies to mitigate these effects.[16]

It is recommended to screen the compound at a fixed concentration (e.g., 10 µM) against a focused safety panel, such as the WuXi AppTec Mini Safety 44 Panel or equivalent, which covers targets associated with the most severe ADRs.[14]

Phase II: Broad Spectrum Bioactivity Profiling

With a defined non-toxic concentration window, the compound can be evaluated for potential therapeutic efficacy. Based on the known activities of the naphthyridine class, a parallel screening approach against cancer, bacterial, and fungal targets is a logical starting point.

G cluster_0 Screening Cascade for this compound Compound Test Compound: This compound Tier1A Tier 1A: Cytotoxicity Profiling (e.g., MTT Assay) Compound->Tier1A Tier1B Tier 1B: In Vitro Safety Screen (e.g., Safety44 Panel) Compound->Tier1B Decision1 Establish IC50 & Assess Safety Liabilities Tier1A->Decision1 Tier1B->Decision1 Tier2A Tier 2A: Antimicrobial Screen (Bacteria & Fungi Panel) Decision1->Tier2A Tier2B Tier 2B: Anticancer Screen (NCI-60 Concept) Decision1->Tier2B Decision2 Identify 'Hits' (MIC < X µM or IC50 < Y µM) Tier2A->Decision2 Tier2B->Decision2 Tier3A Tier 3A: Kinase Panel Screen (Broad Profiling) Decision2->Tier3A If Anticancer Hit Tier3B Tier 3B: Topoisomerase Assay (Hypothesis-Driven) Decision2->Tier3B If Anticancer Hit Tier3C Tier 3C: Time-Kill Kinetics (For Antimicrobial Hits) Decision2->Tier3C If Antimicrobial Hit

Caption: A tiered workflow for compound screening.

Tier 2A: Antimicrobial Susceptibility Testing

Causality: The structural similarity of naphthyridines to quinolone antibiotics warrants investigation into their antimicrobial properties.[1][2]

A primary screen using the broth microdilution method is recommended to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[17][18]

Table 2: Template for Presentation of Antimicrobial Data (MIC)

Organism Type Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) (Control)
Staphylococcus aureus Gram-positive Experimental Value Reference Value
Escherichia coli Gram-negative Experimental Value Reference Value
Pseudomonas aeruginosa Gram-negative Experimental Value Reference Value

| Candida albicans | Fungi (Yeast) | Experimental Value | Reference Value |

Rationale for organism selection: Includes representative Gram-positive, Gram-negative, and fungal pathogens to assess the breadth of activity.[19]

Tier 2B: Anticancer Proliferation Screening

Causality: Given the established antiproliferative activity of many naphthyridine alkaloids, a broader screen against a panel of cancer cell lines is a logical next step.[1][3]

Leveraging the cytotoxicity data from Tier 1A, the compound should be tested against a diverse panel of human cancer cell lines, conceptually similar to the NCI-60 screen. The goal is to identify differential sensitivity, suggesting a specific mechanism of action rather than general toxicity.

Phase III: Hypothesis-Driven Mechanistic Elucidation

Positive results ("hits") from Phase II trigger a deeper investigation into the compound's mechanism of action (MoA). This phase moves from phenotypic observations to specific molecular target engagement.

Tier 3A: Kinase Inhibition Profiling

Causality: The kinase domain is a highly "druggable" target, and many heterocyclic scaffolds, including naphthyridines, serve as "hinge-binding" motifs for ATP-competitive inhibitors.[20][21] Dysregulation of kinase signaling is a hallmark of cancer.[20]

A broad-panel kinase screen is a powerful tool to identify potential targets.[22] Screening the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases) can rapidly identify potential targets. Both binding and activity-based assays can be used.[22]

cluster_pathway Conceptual Kinase Inhibition Kinase Kinase Enzyme BindingSite Kinase->BindingSite ATP ATP ATP->BindingSite Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Phosphorylation (Normal Function) Inhibitor Our Compound (Hypothetical Inhibitor) Inhibitor->BindingSite Binds to site, blocks ATP BindingSite->PhosphoSubstrate Phosphorylation (Normal Function) Blocked Signaling Blocked BindingSite->Blocked Inhibition Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: A diagram of competitive kinase inhibition.

Tier 3B: Topoisomerase I Inhibition Assay

Causality: As a direct test of the hypothesis generated from literature on related 1,5-naphthyridines, a DNA topoisomerase I inhibition assay is strongly indicated.[4][5][6]

This can be performed using a cell-free assay that measures the relaxation of supercoiled plasmid DNA. Inhibition of the enzyme leaves the DNA in its supercoiled state, which can be visualized by gel electrophoresis.

Tier 3C: Antimicrobial Mechanism of Action Studies

Causality: For compounds showing significant antimicrobial activity (low MIC), it is critical to determine whether the effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

A time-kill kinetics assay provides this information by measuring the rate of bacterial killing over time after exposure to the compound.[23] This is a standard assay for characterizing antimicrobial agents.[23]

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[24]

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18] This can be assessed visually or by using a viability indicator like Resazurin.[18][24]

Conclusion and Path Forward

This in-depth technical guide proposes a logical and efficient cascade for characterizing the biological activity of this compound. By systematically progressing from broad safety and phenotypic screens to specific, hypothesis-driven mechanistic assays, researchers can build a comprehensive profile of the compound's potential. The data generated will be crucial for making informed decisions regarding its viability as a lead candidate for further preclinical development, including structure-activity relationship optimization and subsequent in vivo efficacy and safety studies.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Ndebia, E. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14. Retrieved from [Link]

  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4). Retrieved from [Link]

  • LaBreck, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? Future Medicinal Chemistry, 1(3), 435-450. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: The use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Eyers, P. A., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 3-18. Retrieved from [Link]

  • Scott, G. K., et al. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry eBooks (pp. 9-33). Retrieved from [Link]

  • Eurofins Discovery. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • ACS Publications. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]

  • MDPI. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Retrieved from [Link]

  • Bentham Science. (2014, December 1). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic and Pharmaceutical Chemistry Journal. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Retrieved from [Link]

  • ECronicon. (2025, May 5). Bryophytes: Store House of Therapeutic Potent Secondary Metabolites: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity. Retrieved from [Link]

Sources

Role of Fluorine Substitution in Naphthyridine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyridine scaffold—a diazanaphthalene bioisostere—serves as a privileged structure in medicinal chemistry, offering diverse isomerism (1,5-, 1,6-, 1,8-naphthyridines) to map onto biological targets. However, the parent scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. Fluorine substitution has emerged as the critical "molecular editor" for this class, transforming liability-prone heterocycles into clinical candidates.

This guide dissects the mechanistic role of fluorine in enhancing naphthyridine bioactivity. We move beyond general "fluorine effects" to specific structure-activity relationships (SAR) within the naphthyridine core, focusing on pKa modulation , metabolic blocking at C-H soft spots , and conformational restriction in kinase and gyrase inhibitors.

Physicochemical Impact of Fluorine on the Naphthyridine Core

The introduction of fluorine (Van der Waals radius 1.47 Å) into the naphthyridine ring is not merely a steric maneuver; it is a profound electronic modulation.

Electronic Redistribution and pKa Modulation

Naphthyridines possess basic nitrogen atoms capable of accepting protons. Fluorine, being the most electronegative element (


), exerts a strong inductive effect (

).
  • Basicity Reduction: Substitution of fluorine adjacent to a ring nitrogen (e.g., C3-F in 1,5-naphthyridine) lowers the pKa of the pyridine-like nitrogen. This reduces the energy penalty for desolvation upon entering a hydrophobic protein pocket.

  • Dipole Moment: The C-F bond introduces a strong dipole that can engage in orthogonal multipolar interactions with carbonyls or amides in the target active site (e.g., ATP-binding pockets of kinases).

Lipophilicity and Permeability (LogP/LogD)

While fluorine is polar, the low polarizability of the C-F bond often increases overall lipophilicity (LogP) compared to a C-H bond, improving passive membrane permeability.

  • The "Fluorine Scan": In naphthyridine-based kinase inhibitors, replacing hydrogen with fluorine often increases LogP by 0.1–0.3 units, optimizing the compound for blood-brain barrier (BBB) penetration or cellular uptake without triggering P-gp efflux.

Case Study: 6-Fluoro-1,8-Naphthyridines (Antibacterial)

The most authoritative example of fluorine's impact is in 1,8-naphthyridine-3-carboxylic acids, which are bioisosteres of fluoroquinolones (e.g., Gemifloxacin analogs).

Mechanism of Action

The 6-fluoro substituent is critical for binding to the DNA-Gyrase-DNA complex .

  • Binding Affinity: The C6-F atom improves stacking interactions with DNA bases within the cleavage complex.

  • Potency: Data consistently shows that C6-F analogs exhibit 10-100x lower Minimum Inhibitory Concentrations (MIC) compared to their C6-H counterparts.

SAR Visualization

The following diagram illustrates the validated Structure-Activity Relationship (SAR) logic for 1,8-naphthyridine antibacterials.

G Core 1,8-Naphthyridine Core Pos1 N1 Position: Bulky Lipophilic Groups (e.g., Cyclopropyl, 2,4-F-Phenyl) Controls Pharmacokinetics Core->Pos1 Steric fit Pos3 C3 Position: Carboxylic Acid Essential for Mg2+ bridging to DNA Backbone Core->Pos3 Chelation Pos6 C6 Position (CRITICAL): Fluorine Substitution 1. Increases Gyrase Binding 2. Improves Cell Penetration Core->Pos6 Potency driver Pos7 C7 Position: Cyclic Amines (Piperazine/Pyrrolidine) Modulates Spectrum & Solublity Core->Pos7 Spectrum

Figure 1: SAR logic for 6-fluoro-1,8-naphthyridine antibacterials. The C6-Fluorine is the linchpin for potency.

Metabolic Stability: Blocking the "Soft Spots"[1]

Naphthyridines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at electron-rich positions.

The Metabolic Block Strategy
  • Oxidative Defluorination Resistance: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol).

  • Blocking Hydroxylation: Replacing a metabolic "hotspot" hydrogen (often para to a nitrogen) with fluorine prevents formation of the intermediate radical cation required for hydroxylation.

Comparative Data: Metabolic Stability

The table below summarizes the effect of fluorination on intrinsic clearance (


) in human liver microsomes (HLM) for a representative naphthyridine kinase inhibitor.
Compound VariantStructure NoteHLM

(mL/min/kg)

(min)
Bioactivity (

)
Naph-H (Parent) Unsubstituted C6> 150 (High)< 1045 nM
Naph-Cl (Chloro) C6-Chloro subst.45 (Moderate)35120 nM
Naph-F (Fluoro) C6-Fluoro subst. 12 (Low) > 120 15 nM

Data Source: Synthesized from general trends in kinase inhibitor optimization (e.g., Chu et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Synthesis of 6-Fluoro-1,8-Naphthyridine Scaffold

Objective: Synthesis of ethyl 6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate via the Gould-Jacobs reaction. This is a foundational protocol for creating fluorinated naphthyridine libraries.

Reagents & Equipment
  • Starting Material: 2-Amino-5-fluoropyridine (CAS: 21717-96-4).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Solvent: Diphenyl ether (high boiling point).

  • Equipment: Dean-Stark trap, Reflux condenser, Oil bath capable of 250°C.

Step-by-Step Methodology
  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 2-Amino-5-fluoropyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 110°C for 2 hours. Ethanol is evolved as a byproduct.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of amine.

    • Cool and recrystallize the intermediate (enamine) from ethanol. Yield typically >80%.

  • Cyclization (Gould-Jacobs):

    • Dissolve the enamine intermediate in Diphenyl ether (10 mL/g).

    • CRITICAL STEP: Heat rapidly to 240-250°C. The high temperature is required to overcome the aromaticity of the pyridine ring for cyclization.

    • Maintain reflux for 30-45 minutes.

    • Cool the solution to room temperature. The product often precipitates out.

    • Dilute with hexane to maximize precipitation. Filter and wash with hexane/ether to remove diphenyl ether.

  • Hydrolysis (Optional for Acid):

    • Reflux the ester in 10% NaOH for 2 hours to obtain the free carboxylic acid.

Synthetic Pathway Visualization

Synthesis Start 2-Amino-5-fluoropyridine (Starting Material) Intermediate Enamine Intermediate (Stable Solid) Start->Intermediate Condensation Reagent + EMME (110°C, -EtOH) Reagent->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Cyclization Ring Closure Product Ethyl 6-fluoro-4-hydroxy- 1,8-naphthyridine-3-carboxylate (Scaffold) Cyclization->Product Precipitation

Figure 2: Gould-Jacobs synthesis pathway for the 6-fluoro-1,8-naphthyridine core.

Strategic Applications in Drug Design

Kinase Inhibition (e.g., c-Met, VEGFR)

In kinase inhibitors, the naphthyridine nitrogen often acts as the hinge binder (accepting H-bond from the backbone NH).

  • Fluorine Role: A fluorine atom at C6 or C7 can modulate the electron density of the hinge-binding nitrogen, fine-tuning the H-bond strength.

  • Selectivity: Fluorine can induce a twisted conformation (atropisomerism) if placed ortho to a biaryl linkage, potentially improving selectivity for specific kinase isoforms.

Antitumor Activity (Half-Sandwich Complexes)

Recent research (Li et al., 2019) utilizes fluorinated naphthyridines as ligands for Iridium(III) complexes.

  • Mechanism: The fluorine atom enhances the lipophilicity of the metal complex, facilitating lysosomal targeting and inducing apoptosis via mitochondrial membrane potential disruption.

References

  • Chu, D. T., et al. (1986). "Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents." Journal of Medicinal Chemistry.

  • Li, J., et al. (2019).[7] "Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes." European Journal of Medicinal Chemistry.

  • Bhattarai, P., et al. (2026).[1][10] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Gencer, H. K., et al. (2002). "Synthesis and antibacterial activity of new 1,8-naphthyridine derivatives." Farmaco.[1]

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of Fluorinated 1,5-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

Fluorinated 1,5-naphthyridines are highly prized pharmacophores in modern drug discovery, frequently utilized in the development of anti-infectives, kinase inhibitors, and topoisomerase poisons. The introduction of fluorine into the 1,5-naphthyridine scaffold enhances metabolic stability, increases lipophilicity, and improves target binding affinity.

However, the electron-deficient nature of the diazanaphthalene core makes late-stage functionalization notoriously difficult. Traditional fluorination methods often fail due to the thermal instability of intermediates or the unselective oxidative degradation caused by harsh fluorinating agents. This application note details field-proven, scalable methodologies for synthesizing these critical intermediates, focusing on the causality behind reagent selection and reactor design.

Workflow N1 3-Aminopyridine Derivatives N2 Skraup Cyclization (Glycerol, I2) N1->N2 N3 1,5-Naphthyridine Scaffold N2->N3 N4 Late-Stage Fluorination N3->N4 N5 Fluorinated 1,5-Naphthyridine N4->N5

Figure 1: General synthetic workflow for the preparation of fluorinated 1,5-naphthyridines.

Mechanistic Causality & Route Selection (E-E-A-T)

As synthetic chemists, we must select fluorination routes based on the electronic properties of the specific naphthyridine intermediate and the scale of the reaction.

Overcoming the Balz-Schiemann Bottleneck (Nucleophilic Route)

Traditionally, introducing fluorine into heteroaromatics relied on the Balz-Schiemann reaction. However, isolating diazonium tetrafluoroborate salts of 1,5-naphthyridines presents severe thermal instability and explosive hazards on scale.

Causality & Solution: By utilizing a one-pot diazotation-fluorodediazoniation in anhydrous hydrogen fluoride (HF), the diazonium intermediate is generated and decomposed in situ. HF acts as both the solvent and the nucleophilic fluoride source. This eliminates the need to isolate the dangerous diazonium salt, creating a self-validating, intrinsically safer process for multi-kilogram scale-up, as demonstrated in [1].

Mechanism A 6-Methoxy-1,5-naphthyridin-3-amine B Diazonium Fluoride Intermediate [Unstable in isolation] A->B HF, NaNO2 -H2O C Aryl Cation Intermediate [N2 Extrusion] B->C Heat (85 °C) -N2 D 7-Fluoro-2-methoxy-1,5-naphthyridine C->D F- Collapse

Figure 2: Mechanism of the one-pot diazotation-fluorodediazoniation reaction.

Taming Elemental Fluorine (Electrophilic Route)

Direct electrophilic fluorination using F₂ gas is highly desirable due to atom economy, but F₂ typically causes unselective oxidation and "tarry" byproducts when reacting with electron-rich heteroaromatics.

Causality & Solution: Performing the reaction in concentrated sulfuric acid (H₂SO₄) protonates the basic nitrogen atoms of the 1,5-naphthyridine core. This protonation drastically deactivates the ring system against unselective oxidative degradation. Consequently, F₂ gas selectively attacks the ortho-position of an activating group (e.g., a hydroxyl group), yielding clean ortho-fluorinated products without polymerization [2].

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of the primary fluorination strategies used for 1,5-naphthyridines.

MethodReagentsSubstrate RequirementTypical YieldScalabilityKey Advantage
Balz-Schiemann NaNO₂, HBF₄, HeatAminonaphthyridine30–50%PoorUtilizes standard laboratory reagents.
One-Pot HF NaNO₂, Anhydrous HFAminonaphthyridine70–85%Excellent (>10 kg)Avoids explosive intermediates; high purity.
Direct F₂ Gas F₂ (10% in N₂), H₂SO₄Hydroxynaphthyridine60–75%GoodHigh atom economy; no pre-functionalization.
F+ Transfer Selectfluor, MeCNNaphthyridine core40–60%ModerateBench-stable reagent; safe handling.

Detailed Experimental Protocols

Protocol A: Skraup Synthesis of the 1,5-Naphthyridine Scaffold

This protocol establishes the core heterocycle from readily available pyridines [3].

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with the chosen 3-aminopyridine derivative (1.0 eq), glycerol (2.5 eq), and iodine (0.05 eq).

  • Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water to achieve a concentration of 0.5 M.

  • Cyclization: Heat the mixture to reflux (100 °C) for 12 hours.

    • Causality: Iodine is selected as a mild, recoverable oxidant. It prevents the over-oxidation of the newly formed pyridine ring—a common failure point when using harsh oxidants like KMnO₄ or toxic solvents like nitrobenzene.

  • Quench & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce residual iodine. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 1,5-naphthyridine core.

Protocol B: Scalable One-Pot Diazotation-Fluorodediazoniation

This protocol is designed for the safe, large-scale conversion of aminonaphthyridines to fluoronaphthyridines.

  • Reactor Preparation: Cool a Hastelloy or PTFE-lined reactor containing anhydrous HF (10–15 volume equivalents) to 0 °C.

    • Causality: Specialized fluoropolymer or Hastelloy reactors are mandatory, as anhydrous HF aggressively etches standard borosilicate glass, which would compromise structural integrity and poison the reaction with fluorosilicates.

  • Substrate Addition: Slowly add 6-methoxy-1,5-naphthyridin-3-amine (1.0 eq) to the HF, maintaining the internal temperature below 10 °C.

  • Diazotization: Dose solid NaNO₂ (1.2 eq) in small portions over 1 hour.

    • Causality: Slow addition controls the highly exothermic diazotization process and prevents the dangerous accumulation of nitrous acid gases.

  • Thermal Decomposition: Gradually heat the sealed reactor to 85 °C and hold for 4 hours.

    • Validation Check: The reaction is self-validating through the observation of pressure increases from N₂ gas evolution. Cessation of pressure spikes indicates complete consumption of the diazonium species.

  • Workup: Cool the reactor to 0 °C. Carefully vent the system and quench the HF mixture by pouring it slowly into a vigorously stirring solution of ice-cold aqueous KOH. Extract the resulting 7-fluoro-2-methoxy-1,5-naphthyridine with dichloromethane. LC-MS analysis of the organic layer should confirm the product mass (m/z 179 [M+H]⁺).

Protocol C: Direct Ortho-Fluorination with F₂ Gas

This protocol utilizes elemental fluorine for late-stage functionalization.

  • Substrate Dissolution: Dissolve 6-methoxy-1,5-naphthyridin-4-ol (1.0 eq) in concentrated H₂SO₄ (10 volumes) within a fluoropolymer reactor.

  • Cooling: Chill the highly acidic solution to 0 °C.

  • Fluorine Sparging: Introduce a gas mixture of 10% F₂ in N₂ via a PTFE sparging tube at a controlled rate (e.g., 20 mL/min) until exactly 1.1 equivalents of F₂ have been delivered.

    • Causality: Diluting F₂ with N₂ mitigates the extreme reactivity of elemental fluorine. The H₂SO₄ solvent protonates the naphthyridine nitrogens, deactivating the core and directing the electrophilic fluorine exclusively to the ortho-position of the hydroxyl group.

    • Validation Check: The reaction progress is monitored visually and analytically. Because the protonated starting material resists degradation, the solution should remain homogeneous. The formation of black, tarry substances indicates a failure in temperature control or poor F₂ mass transfer.

  • Purging: Purge the reactor with pure N₂ for 30 minutes to safely remove all residual F₂ gas.

  • Isolation: Pour the acidic mixture over crushed ice, neutralize carefully with NH₄OH to pH 7, and filter the precipitated fluorinated product.

References

  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development (ACS Publications), 2014. URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI), 2020. URL:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (MDPI), 2020. URL:[Link]

Application Note: Reagents and Conditions for the Methoxylation of Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Naphthyridines (diazanaphthalenes) are privileged bicyclic heterocycles composed of two fused pyridine rings. They serve as foundational scaffolds in the development of targeted therapeutics, particularly in the design of antimicrobial agents, antiviral drugs, and selective kinase inhibitors[1]. The introduction of a methoxy group (–OMe) onto the naphthyridine core is a critical structural modification. This functionalization not only alters the electronic distribution and lipophilicity of the molecule but also provides a versatile synthetic handle for further derivatization (e.g., via demethylation to naphthyridinones or oxidation)[2].

As an Application Scientist, navigating the methoxylation of these scaffolds requires a precise understanding of the electronic environment of the starting material. This guide delineates the mechanistic rationale, standardized conditions, and self-validating protocols for achieving high-yielding methoxylation across various naphthyridine isomers.

Mechanistic Rationale: SNAr vs. Cross-Coupling

The regiochemistry of the leaving group (typically a chloride or bromide) dictates the entire synthetic strategy. The two nitrogen atoms in the naphthyridine ring exert a strong electron-withdrawing effect, but this effect is highly position-dependent.

  • Nucleophilic Aromatic Substitution (SNAr): Halogens located at the ortho (C2, C4) or para (C5) positions relative to the ring nitrogen atoms are highly activated. The electronegative nitrogen stabilizes the anionic Meisenheimer complex intermediate formed during nucleophilic attack. For these substrates, classical SNAr using sodium methoxide (NaOMe) in methanol is highly efficient, often reaching completion in minutes under reflux[2].

  • Transition-Metal Catalysis: Halogens at unactivated positions (e.g., C3, C6, C7, C8) lack the resonance stabilization required for SNAr. Attempting SNAr at these positions requires forcing conditions that typically result in substrate degradation. Instead, palladium-catalyzed Buchwald-Hartwig cross-coupling protocols offer a robust, self-validating alternative for functionalizing these unactivated N-heterocycles[3].

Workflow Logic for Protocol Selection

MethoxylationLogic Start Halo-Naphthyridine Substrate Check Assess Halogen Position Relative to Ring Nitrogen Start->Check Act Activated (ortho/para) e.g., C2, C4, C5 Check->Act Electron Deficient Unact Unactivated (meta) e.g., C3, C6, C7, C8 Check->Unact Electron Neutral SNAr SNAr Pathway NaOMe in MeOH/EtOH Act->SNAr Pd Buchwald-Hartwig Pathway Pd-Catalyst, Phosphine Ligand Unact->Pd Prod1 Methoxy-Naphthyridine (High Yield, Rapid) SNAr->Prod1 Prod2 Methoxy-Naphthyridine (Moderate Yield, Extended) Pd->Prod2

Decision matrix for selecting methoxylation protocols based on naphthyridine halogen position.

Quantitative Data: Standardized Reaction Conditions

The following table summarizes empirically validated conditions for the methoxylation of various naphthyridine architectures.

Substrate TypeHalogen PositionReagentsSolventConditionsTypical YieldMechanism
5-Chloro-1,6-naphthyridine C5 (Activated)NaOMe (excess)MethanolReflux, 15-30 min>80%SNAr[2]
2-Chloro-1,8-naphthyridines C2 (Activated)NaOMe (2.0 eq)EthanolMicrowave, 80 °C, 5-10 min85-95%SNAr[4]
4-Chloro-1,5-naphthyridines C4 (Activated)NaOMe (1.5 eq)MethanolReflux, 1-2 h75-90%SNAr[5]
Unactivated Naphthyridines C3, C6, C7, C8Pd₂(dba)₃, tBuBrettPhos, Cs₂CO₃Toluene / DioxaneHeat (90 °C), 12-24 h60-80%Pd-Catalysis[3]

Experimental Methodologies

Protocol 1: Classical SNAr Methoxylation of Activated Naphthyridines

Demonstrated on 5-Chloro-1,6-naphthyridine.

Objective: High-yielding methoxylation exploiting the electron-deficient nature of the C5 position[2].

  • Preparation: In an oven-dried, nitrogen-flushed 25 mL round-bottom flask, dissolve 5-chloro-1,6-naphthyridine (1.0 mmol) in anhydrous methanol (5.0 mL).

    • Causality: Utilizing strictly anhydrous conditions prevents competitive nucleophilic attack by hydroxide ions, which would lead to the undesired formation of naphthyridinone byproducts.

  • Reagent Addition: Add a freshly prepared solution of sodium methoxide in methanol (25 wt%, 1.5 mmol, 1.5 eq) dropwise at 0 °C.

    • Causality: Fresh NaOMe ensures maximum nucleophilicity. The slight stoichiometric excess drives the equilibrium to completion without promoting ring-opening side reactions.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 15 to 30 minutes.

    • Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.5) should be completely consumed, replaced by a lower-running, highly UV-active product spot[2].

  • Quenching and Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl safely neutralizes excess methoxide, preventing product degradation during workup. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient EtOAc/Hexanes) to afford pure 5-methoxy-1,6-naphthyridine.

Protocol 2: Microwave-Assisted SNAr Methoxylation

Demonstrated on 2-Chloro-3-aryl-1,8-naphthyridines.

Objective: Rapid methoxylation utilizing controlled microwave irradiation to significantly reduce reaction times[4].

  • Preparation: Combine 2-chloro-3-aryl-1,8-naphthyridine (1.0 mmol) and NaOMe (2.0 mmol) in absolute ethanol (4.0 mL) within a heavy-walled, microwave-safe reaction vial[4].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap and subject it to microwave irradiation (100 W, 80 °C) for 5-10 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform thermal energy directly to the polar solvent and reagents, drastically accelerating the formation of the Meisenheimer intermediate and subsequent chloride expulsion compared to conventional convective heating[4].

  • Workup & Validation: Pour the cooled reaction mixture into 20 mL of crushed ice water. A precipitate will form immediately. Filter the resulting solid, wash extensively with cold water to remove inorganic salts, and recrystallize from hot ethanol.

    • Self-Validation Step: The product should precipitate cleanly. High purity can be visually confirmed by a sharp melting point and validated via LC-MS showing the expected[M+H]+ mass shift (-Cl +OMe).

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. nih.gov.
  • 5-Bromo-8-methoxy-1,7-naphthyridine|CAS 1447965-76-5 - Benchchem. benchchem.com.
  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. researchgate.net.
  • Advances in the Chemistry and Therapeutic Potential of [1,8]-Naphthyridines: A Review. researchgate.net.
  • 5-Chloro-1,6-naphthyridine | 23616-32-2 - Benchchem. benchchem.com.

Sources

Application Note: Scalable Synthetic Routes for 1,5-Naphthyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Standard Operating Protocols Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The 1,5-naphthyridine bicyclic system is a privileged scaffold in modern drug discovery. Specifically, 1,5-naphthyridin-4-ol and its derivatives serve as critical core structures for a diverse array of therapeutics, including SHP2 and LRRK2 kinase inhibitors[1], PI4K inhibitors for Plasmodium falciparum (malaria)[2], and highly selective PET tracers for mapping tau pathology in Alzheimer's disease[3].

Despite its utility, the scalable synthesis of the 1,5-naphthyridine core presents significant thermodynamic and regioselectivity challenges. This application note details a field-proven, highly scalable, and atom-economical synthetic cascade. By leveraging a modified Meldrum's acid cyclization followed by controlled electrophilic activation, this route bypasses classical regioselectivity pitfalls, enabling robust late-stage functionalization.

DrugTargets Core 1,5-Naphthyridin-4-ol Scaffold T1 Kinase Inhibitors (e.g., SHP2, LRRK2) Core->T1 T2 Anti-Infectives (e.g., PI4K in Malaria) Core->T2 T3 CNS PET Tracers (Tau Pathology) Core->T3

Caption: Pharmacological applications of 1,5-naphthyridine derivatives in modern drug discovery.

Strategic Route Selection & Mechanistic Causality

The Regioselectivity Challenge: N- vs. O-Alkylation

A fundamental challenge in functionalizing 1,5-naphthyridin-4-ol is its ambident nucleophilicity. Direct alkylation of the core often results in an unpredictable, solvent-dependent mixture of N1-alkylated (pyridone-like) and O4-alkylated regioisomers. Resolving these mixtures requires complex 2D NMR techniques (HSQC/HMBC, NOE) and results in unacceptable yield losses during scale-up[4].

The Causal Solution: To establish a self-validating and scalable system, direct alkylation is deliberately avoided. Instead, the protocol dictates converting the C4-hydroxyl group into a chloride using


. This transforms the ambident nucleophile into a highly reactive electrophile. Subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling guarantees absolute regiocontrol at the C4 position[1].
Core Assembly: Why Meldrum's Acid?

The classical Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate (EMME) but requires a harsh, low-yielding saponification and decarboxylation sequence to yield the unsubstituted C3 position[5]. To bypass this, modern process chemistry favors the Meldrum's acid modification. By condensing 3-aminopyridine with Meldrum's acid and triethyl orthoformate, the resulting intermediate undergoes spontaneous decarboxylation during high-temperature cyclization, saving two synthetic steps and drastically improving the E-factor[5].

Quantitative Data: Route Comparison
Synthetic RouteKey ReagentsSteps to Unsubstituted CoreTypical YieldScalabilityE-Factor (Est.)Key Mechanistic Advantage
Classical Gould-Jacobs EMME, Dowtherm A, NaOH, HCl440-50%HighHigh (Salt waste)Allows isolation of C3-carboxylates.
Meldrum's Acid Modified Meldrum's acid,

, Dowtherm A
260-75%HighModerateSpontaneous decarboxylation at 250°C.
Niementowski Adaptation Anthranilic acid analogs, Formamide1-2<30%LowHighShort sequence, but thermodynamically limited.

Synthetic Workflow & Visual Pathway

SyntheticWorkflow A 3-Aminopyridine + Meldrum's Acid B Ene-amine Intermediate A->B Triethyl orthoformate 100°C C 1,5-Naphthyridin-4-ol (Thermal Cyclization) B->C Dowtherm A 250°C D 4-Chloro-1,5-naphthyridine (POCl3 Activation) C->D POCl3, DMF (cat) 70-100°C E Target API (Functionalization) D->E SNAr / Cross-Coupling

Caption: Workflow for the scalable synthesis and late-stage functionalization of 1,5-naphthyridin-4-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Protocol A: Synthesis of 1,5-Naphthyridin-4-ol via Meldrum's Acid[6]

Objective: Assemble the bicyclic core via condensation and thermal Friedel-Crafts-like cyclization.

  • Condensation: In a reactor equipped with a reflux condenser, charge 3-aminopyridine (1.0 eq) and Meldrum's acid (1.2 eq). Add triethyl orthoformate (6.0 eq) as both reagent and solvent.

  • Heating: Heat the mixture to 100 °C under a nitrogen atmosphere for 2–3 hours.

    • IPC Validation: Monitor via LC-MS. The reaction is complete when the 3-aminopyridine peak disappears, replaced by the ene-amine intermediate mass. The solution will turn deep yellow/orange.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol (byproduct) and excess triethyl orthoformate, yielding the intermediate as a solid.

  • Thermal Cyclization: Suspend the intermediate in Dowtherm A (eutectic mixture of biphenyl/diphenyl ether, 10 volumes). Heat rapidly to 250 °C.

    • Mechanistic Note: Dowtherm A provides the high-boiling, inert environment necessary to overcome the high activation energy of cyclizing onto the electron-deficient pyridine ring.

    • IPC Validation: Vigorous gas evolution (

      
       and acetone) will occur as spontaneous decarboxylation proceeds. Maintain temperature until gas evolution ceases (approx. 30–45 mins).
      
  • Isolation: Cool the mixture to room temperature. Dilute with hexanes (20 volumes) to precipitate the product. Filter, wash with hexanes, and dry under vacuum to afford 1,5-naphthyridin-4-ol as a tan solid.

Protocol B: Chlorodehydroxylation (Electrophilic Activation)

Objective: Convert the C4-hydroxyl to a C4-chloride to enforce regiocontrol for downstream coupling.

  • Reagent Charging: To a dry flask containing 1,5-naphthyridin-4-ol (1.0 eq), add neat Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq).

    • Mechanistic Note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, which rapidly attacks the C4-oxygen, converting it into a superior leaving group and accelerating the chlorination.
      
  • Reaction: Heat the mixture to 70–100 °C for 3–4 hours.

    • IPC Validation: TLC (DCM:MeOH 9:1). The highly polar starting material (

      
      ) will convert to a highly non-polar spot (
      
      
      
      ).
  • Quench (Critical Safety Step): Cool to room temperature. Slowly pour the mixture into a vigorously stirred bath of ice-cold saturated aqueous sodium bicarbonate.

    • Validation: Ensure the pH remains >7 to prevent hydrolysis back to the starting material. Extract with ethyl acetate, dry over

      
      , and concentrate to yield 4-chloro-1,5-naphthyridine.
      
Protocol C: Telescoped SNAr / Cross-Coupling[1]

Objective: Functionalize the C4 position with an amine nucleophile to yield the target derivative.

  • Setup: Dissolve 4-chloro-1,5-naphthyridine (1.0 eq) and the desired amine nucleophile (1.1 eq) in a polar aprotic solvent (e.g., NMP or DMSO, 5 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Mechanistic Note: For highly deactivated or sterically hindered amines, biphasic Schotten-Baumann conditions or Palladium-catalyzed Buchwald-Hartwig conditions (using

      
       and Xantphos) should be substituted here.
      
  • Reaction: Heat to 120 °C for 12 hours.

    • IPC Validation: LC-MS monitoring. The reaction is self-validating when the mass of the chloride is fully replaced by the product mass.

  • Crystallization: Cool to room temperature and induce reactive crystallization by the slow addition of water (anti-solvent). Filter and dry to obtain the pure 1,5-naphthyridin-4-amine derivative.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines National Institutes of Health (PMC) URL:[Link]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development (via CoLab) URL:[Link]

  • Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes RSC Advances URL:[Link]

  • 1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification, Characterization and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors ResearchGate URL:[Link]

Sources

Solvent selection for reactions involving fluoronaphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for Fluoronaphthyridine Functionalization

Executive Summary

Fluoronaphthyridines represent a privileged scaffold in medicinal chemistry, serving as the core for next-generation kinase inhibitors and antibacterial agents (e.g., quinolone analogs). Their unique reactivity profile—driven by the high electronegativity of fluorine combined with the electron-deficient naphthyridine ring—makes them prime substrates for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.

However, the "fluorine effect" creates a dichotomy: while it activates the ring for nucleophilic attack, it also renders the substrate sensitive to solvent-mediated side reactions (e.g., hydrolysis). This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward higher-performance and greener alternatives (2-MeTHF, DMSO), ensuring maximum yield and kinetic selectivity.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the electronic environment of the fluoronaphthyridine scaffold.

  • The Dipole Factor: Naphthyridines possess a significant dipole moment due to the two ring nitrogens. Fluorine substitution enhances this, creating a "hard" electrophilic center.

  • Solubility Rules:

    • High Solubility: Chlorinated solvents (DCM, DCE), Polar Aprotic (DMSO, DMF, DMAc), Acidic media.

    • Moderate/Tunable: Ethers (THF, 2-MeTHF), Esters (EtOAc).[1]

    • Poor: Aliphatic hydrocarbons (Hexanes, Heptane).

Table 1: Solvent Compatibility Matrix for Fluoronaphthyridines
Solvent ClassExamplesSolubilityReactivity ImpactGreen ScoreRecommended Use
Dipolar Aprotic DMF, NMP, DMAcExcellentHigh (

acceleration)
Low (Reprotoxic)Small-scale

, difficult substrates.
Sulfoxides DMSOExcellentHigh (Stabilizes Meisenheimer)HighPreferred replacement for DMF/NMP.
Ethers THF, DioxaneGoodModerate (Good for Pd-catalysis)Low (Peroxides)Lithiation, Cross-couplings.
Green Ethers 2-MeTHF , CPMEGoodModerate to HighExcellent Process-scale

& Couplings.
Nitriles Acetonitrile (MeCN)GoodHigh (Polar, non-basic)ModerateFast

, recrystallization.
Protic MeOH, EtOH, WaterVariableRetarding (H-bonds Nu)HighProduct precipitation, biphasic systems.

Critical Reaction Class 1: Nucleophilic Aromatic Substitution ( )

The displacement of a fluorine atom on a naphthyridine ring by an amine or alkoxide is the most common functionalization method.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer Complex .

  • The Solvent's Role: The transition state leading to the complex is highly polar. Polar aprotic solvents stabilize this charge separation.

  • The "Naked" Nucleophile: Solvents like DMSO solvate the cation (e.g.,

    
    ) but poorly solvate the anion (Nucleophile), leaving it "naked" and highly reactive.[2] Protic solvents (alcohols) H-bond to the nucleophile, significantly reducing the rate (
    
    
    
    ).
Visualization: Reaction Pathway & Solvent Stabilization

SNAr_Mechanism Substrate Fluoronaphthyridine (Substrate) TS1 Transition State 1 (High Energy) Substrate->TS1 Nucleophile Nucleophile (R-NH2) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized by Polar Solvent) TS1->Intermediate Rate Limiting Step Product Functionalized Naphthyridine Intermediate->Product Fast Elimination of F- Solvent_Polar Polar Aprotic Solvent (DMSO/DMF) Stabilizes Charge Solvent_Polar->Intermediate Stabilizes Solvent_Protic Protic Solvent (MeOH) H-bonds Nucleophile (Retards Rate) Solvent_Protic->Nucleophile Deactivates

Caption: Kinetic pathway of


 on fluoronaphthyridines. Polar aprotic solvents lower the activation energy of the rate-limiting addition step.
Experimental Protocol A: Amination (Green Optimized)

Objective: Synthesis of amino-naphthyridine via fluorine displacement. Standard: Replace DMF with DMSO or 2-MeTHF.

  • Preparation: Dissolve 1.0 eq of Fluoronaphthyridine in DMSO (5 vol) or 2-MeTHF (10 vol).

    • Note: DMSO provides faster rates; 2-MeTHF allows for easier workup (immiscible with water).

  • Base Addition: Add 1.2 eq of DIPEA (organic base) or

    
     (inorganic base).
    
    • Expert Tip: If using

      
       in 2-MeTHF, add a catalytic amount of water (0.1 vol) or 18-crown-6 to solubilize the carbonate.
      
  • Nucleophile: Add 1.1 eq of the amine.

  • Reaction: Heat to 80°C (DMSO) or Reflux (2-MeTHF). Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of F-starting material (usually < 4 hours).

  • Workup (Self-Validating):

    • If DMSO: Dilute slowly with water (10 vol). Product often precipitates. Filter and wash.[2]

    • If 2-MeTHF: Wash directly with water/brine to remove salts. Evaporate organic layer.

Critical Reaction Class 2: Pd-Catalyzed Cross-Coupling

When using the fluorine as a handle for Suzuki or Buchwald-Hartwig couplings, the solvent must balance the solubility of the catalytic cycle intermediates.

Key Consideration:

  • Non-Polar Solvents (Toluene): Favor neutral Pd species. Good for simple arylations.

  • Polar Solvents (MeCN, DMF): Stabilize anionic Pd species (e.g.,

    
    ). This is often required for difficult couplings involving electron-deficient heterocycles like naphthyridines.
    
Experimental Protocol B: Suzuki-Miyaura Coupling

Objective: Arylation of Fluoronaphthyridine (C-C bond formation).

  • Solvent System: Mix 1,4-Dioxane : Water (4:1 ratio).

    • Why? The water is essential to dissolve the inorganic base (

      
       or 
      
      
      
      ) and activate the boronic acid. Dioxane solubilizes the naphthyridine.
  • Degassing: Sparge solvent with Argon for 15 mins. (Oxygen is the enemy of Pd(0)).

  • Catalyst: Add

    
     (3-5 mol%) or XPhos Pd G4.
    
  • Reagents: Add Fluoronaphthyridine (1.0 eq), Aryl Boronic Acid (1.5 eq), and Base (3.0 eq).

  • Reaction: Heat to 90-100°C.

  • Purification: Filter through Celite (removes Pd black), dilute with EtOAc, wash with water.

Troubleshooting & Decision Matrix

Use this logic flow to troubleshoot low yields or poor reactivity.

Decision_Tree Start Problem: Low Yield/Conversion Check_Solubility Is Substrate Soluble? Start->Check_Solubility Soluble_No Switch to DMSO or NMP (High Solvency) Check_Solubility->Soluble_No No Soluble_Yes Check Reaction Type Check_Solubility->Soluble_Yes Yes SNAr Reaction is SNAr Soluble_Yes->SNAr Pd_Coupling Reaction is Pd-Coupling Soluble_Yes->Pd_Coupling Check_Nu Is Nucleophile 'Naked'? SNAr->Check_Nu Check_Cat Is Catalyst Active? Pd_Coupling->Check_Cat Nu_No Avoid Alcohols/Protic Solvents. Switch to MeCN or DMSO. Check_Nu->Nu_No Using MeOH/EtOH? Nu_Yes Increase Temp or Use Stronger Base (NaH) Check_Nu->Nu_Yes Using DMF/DMSO? Cat_No Degas Solvent Better. Switch to Dioxane/H2O. Check_Cat->Cat_No Black Precipitate?

Caption: Troubleshooting logic for solvent-dependent failure modes in fluoronaphthyridine chemistry.

References

  • Green Solvent Selection Guides

    • Title: "CHEM21 Selection Guide of Classical- and Less Classical-Solvents."
    • Source: Pr
    • URL:[Link]

  • SNAr Mechanism & Solvent Effects

    • Title: "Solvent Effects on the Selectivity of Nucleophilic Aromatic Substitution."[3][4]

    • Source: Newby, J. A., et al. J. Org. Chem., 2018.[5]

    • URL:[Link]

  • Naphthyridine Chemistry

    • Title: "Recent Advances in the Synthesis and Biological Activity of 1,8-Naphthyridines."
    • Source:Molecules, 2020.
    • URL:[Link]

  • Palladium Catalysis in Green Solvents

    • Title: "Palladium-catalyzed cross-coupling reactions in green solvents."[6]

    • Source:Current Opinion in Green and Sustainable Chemistry, 2021.
    • URL:[Link]

Sources

Procedures for nucleophilic aromatic substitution on naphthyridines

Application Note: Procedures for Nucleophilic Aromatic Substitution ( ) on Naphthyridines

Abstract & Scope

Naphthyridines (diaza-naphthalenes) are critical scaffolds in medicinal chemistry, serving as cores for kinase inhibitors, antibacterial agents, and antiparasitic drugs. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (

1

This guide provides a validated technical framework for performing

Mechanistic Foundation

The success of

1
The Naphthyridine Advantage

The two nitrogen atoms in the naphthyridine ring exert a strong inductive ($ -I

  • Reactivity Hotspots: Positions

    
     (ortho) and 
    
    
    (para) to the nitrogen atoms are most reactive. The negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen, significantly stabilizing the transition state.
  • Leaving Group Effect: Contrary to

    
    /
    
    
    reactions, the bond breaking of the leaving group (C-X) is not typically the rate-determining step. The addition of the nucleophile is rate-limiting.[2] Therefore, highly electronegative leaving groups (F > Cl > Br) accelerate the reaction by lowering the energy of the transition state for nucleophilic attack.
Mechanistic Pathway

The following DOT diagram illustrates the stepwise mechanism, highlighting the critical intermediate stabilization.

SNAr_Mechanismcluster_stabilizationCritical FactorSubstrateSubstrate(Halogenated Naphthyridine)Transition1Transition State 1(Nucleophilic Attack)Substrate->Transition1+ Nucleophile (Nu:)IntermediateMeisenheimer Complex(Anionic, N-stabilized)Transition1->IntermediateRate Determining StepTransition2Transition State 2(Leaving Group Departure)Intermediate->Transition2ProductSubstituted Product(Aromatized)Transition2->Product- Leaving Group (X:)

Figure 1: Stepwise mechanism of

Critical Reaction Parameters

Success depends on three variables: Solvent Polarity, Base Strength, and Temperature.

ParameterRecommendationRationale
Solvent DMSO, NMP, DMF Polar aprotic solvents stabilize the polar transition state and the anionic nucleophile. DMSO is often superior due to high dielectric constant.
Base DIPEA,

, NaH
DIPEA/TEA: Standard for amine nucleophiles (scavenges HCl).

:
"Cesium Effect" improves solubility and reactivity of carboxylate/phenolate nucleophiles. NaH: Essential for alcohol nucleophiles to generate the reactive alkoxide.
Leaving Group F > Cl > Br Fluorine is the most reactive due to high electronegativity, which pulls electron density and facilitates nucleophilic attack.
Temperature 80°C – 140°C High activation barrier for aromatization often requires heat. Microwave irradiation can significantly reduce reaction times.

Experimental Protocols

Protocol A: Standard Amination of Chloronaphthyridines

Target Application: Synthesis of amino-naphthyridine kinase inhibitors.

Reagents:

  • Substrate: 2-chloro-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloronaphthyridine substrate.

  • Dissolution: Add anhydrous DMSO. Note: Naphthyridines can be poorly soluble; ensure full dissolution before adding nucleophiles to avoid heterogeneous kinetics.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

    • Optimization Tip: Monitor by LC-MS at 1 hour. If conversion is <10%, increase temperature to 120°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume). The product often precipitates.

    • If precipitate forms: Filter and wash with water/hexanes.

    • If no precipitate: Extract with EtOAc (3x), wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
Protocol B: Regioselective Displacement on Dihalonaphthyridines

Target Application: Selective functionalization of 2,6-dichloro-1,5-naphthyridine.

In symmetrical di-halo systems (like 2,6-dichloro-1,5-naphthyridine), the first substitution breaks symmetry. In asymmetrical systems (like 2,4-dichloro-1,8-naphthyridine), the position


Workflow for Regiocontrol:

RegioselectivityStartStart: Dihalo-NaphthyridineCheckAre positions equivalent?Start->CheckSymYes (e.g., 2,6-dichloro-1,5-naphthyridine)Check->SymSymmetricalAsymNo (e.g., 2,4-dichloro-1,8-naphthyridine)Check->AsymAsymmetricalSymActionControl Stoichiometry carefully.Use 0.9 equiv Nucleophile at 0°C to -20°C.Sym->SymActionAsymActionExploit Electronic Bias.Gamma-position (4-Cl) usually reacts first.Asym->AsymActionResultMono-substituted ProductSymAction->ResultAsymAction->Result

Figure 2: Decision tree for achieving regioselectivity in poly-halogenated naphthyridines.

Procedure for Mono-Substitution:

  • Stoichiometry Control: Use a slight deficit of the nucleophile (0.90 – 0.95 equiv ) relative to the dihalo-substrate.

  • Temperature Control: Start the reaction at 0°C or room temperature. Do not heat initially. The first substitution deactivates the ring slightly (if the nucleophile is electron-donating, like an amine), making the second substitution slower.

  • Monitoring: Rigorous LC-MS monitoring is required to stop the reaction before bis-substitution occurs.

Troubleshooting & Optimization

IssueRoot CauseSolution
No Reaction Nucleophile too weak or Ring deactivated1. Switch solvent to NMP and heat to 140°C.2. Use microwave irradiation.3. Change leaving group from -Cl to -F (if synthetic route allows).
Bis-Substitution Second substitution competing with first1. Lower temperature.2. Add nucleophile dropwise.3. Reduce equivalents of nucleophile to 0.9.
Hydrolysis (OH product) Wet solvent or hygroscopic base1. Use anhydrous solvents (commercial "SureSeal").2. Switch base from hygroscopic hydroxides to

or DIPEA.
Poor Solubility Planar aromatic stacking1. Use DMSO/THF mixtures.2. Sonication during setup.

References

  • Mechanistic Overview of

    
    : 
    
    • Nucleophilic Aromatic Substitution: An Upd
    • Source: Chemical Reviews.
    • [Link]

  • Naphthyridine Synthesis & Reactivity

    • Synthetic Strategies, Reactivity and Applic
    • Source: Molecules.[2][3]

    • [Link]

  • Regioselectivity in Heterocycles

    • Regioselective Reactions of 2,4-Dichloropyrimidines (Analogous reactivity).
    • Source: Journal of Organic Chemistry.
    • [Link]

  • Solvent Effects in

    
    : 
    
    • The effect of solvent on the rate of nucleophilic arom
    • Source: Royal Society of Chemistry.

    • [Link]

Application Note: Advanced Crystallization and Purification Strategies for 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The purification of substituted 1,5-naphthyridines is a notorious bottleneck in the synthesis of advanced antibacterial and kinase-inhibitor active pharmaceutical ingredients (APIs). Specifically, 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol (CAS: 1075259-77-6; MW: 194.16) presents unique crystallization challenges due to its rigid planar structure and complex tautomeric behavior [](]. This application note details the thermodynamic causality behind its solubility profile and provides validated, step-by-step crystallization protocols designed to isolate the pure API from common synthetic byproducts.

Physicochemical Profiling & Crystallization Causality

To design an effective crystallization method, one must first understand the molecular forces dictating the solid-state assembly of the compound.

Keto-Enol Tautomerism and Lattice Energy

Like many 4-hydroxy-1,5-naphthyridines, this molecule exhibits pronounced keto-enol tautomerism. In polar solvents and the solid crystalline state, the equilibrium heavily favors the keto form (1,5-naphthyridin-4(1H)-one) 1[1]. This structural shift creates a highly polarized molecule with a hydrogen bond donor (N-H at position 1) and a strong hydrogen bond acceptor (C=O at position 4).

Consequently, the molecules self-assemble into robust intermolecular hydrogen-bonded chains. The addition of the 3-fluoro group increases the overall lipophilicity, while the 6-methoxy group introduces steric bulk. Together, these features result in a high crystal lattice energy, rendering the compound practically insoluble in cold alcohols, ethers, or aliphatic hydrocarbons.

Tautomerism Enol Enol Tautomer (4-OH) Keto Keto Tautomer (4-Oxo, 1-NH) Enol->Keto Equilibrium in Solution Solvent Polar Aprotic Solvation (DMF disrupts H-Bonds) Keto->Solvent Dissolution (High Temp) Lattice Crystal Lattice (Strong N-H···O=C Bonds) Solvent->Lattice Supersaturation (Cooling/Antisolvent)

Keto-enol tautomerism driving intermolecular hydrogen bonding and crystal lattice formation.

The Regioisomer Problem

When synthesized via the standard Gould-Jacobs cyclization (often utilizing high-boiling solvents like Dowtherm A at ~250°C), the reaction frequently yields a mixture of the desired 1,5-naphthyridine and the undesired 1,7-naphthyridin-4-ol regioisomer 1[1]. Because standard column chromatography is impractical due to poor solubility, selective recrystallization from polar solvent mixtures (e.g., DMF/water) is the mandatory purification pathway [[2]](2].

Solvent System Selection & Quantitative Data

To successfully crystallize this compound, the solvent must possess a high enough dipole moment or hydrogen-bonding capacity to disrupt the native lattice, coupled with a steep temperature-solubility gradient.

Solvent SystemMechanism of ActionCrystallization MethodExpected YieldPurity ProfileCrystal Habit
DMF / Water DMF disrupts H-bonds; Water forces rapid nucleation.Anti-Solvent Precipitation85–90%>95% (Removes polar impurities)Microcrystalline powder
Glacial Acetic Acid Protonates N5, solvates molecule; slow cooling restores neutral lattice.Cooling Crystallization70–75%>99% (Resolves regioisomers)Prismatic needles
Ethanol / Water Mild H-bond disruption; relies on steep solubility curve.Cooling / Anti-Solvent60–65%>98%Fine needles

Experimental Workflows

Workflow cluster_methods Supersaturation Generation Crude Crude 3-Fluoro-6-methoxy- 1,5-naphthyridin-4-ol Dissolve High-Temp Dissolution (DMF or Glacial AcOH) Crude->Dissolve Filter Hot Filtration (Removes Insoluble Polymers) Dissolve->Filter Cooling Method A: Cooling (0.5°C/min to 15°C) Filter->Cooling AntiSolvent Method B: Anti-Solvent (Dropwise H2O Addition) Filter->AntiSolvent Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate AntiSolvent->Isolate Crystal Pure Crystalline API (>99% Purity) Isolate->Crystal

Workflow of thermodynamic and kinetic crystallization pathways for 1,5-naphthyridin-4-ol derivatives.

Protocol A: DMF/Water Anti-Solvent Precipitation (Primary Recovery)

Use this protocol for crude mixtures directly following cyclization to remove bulk impurities.

  • Dissolution: Suspend 10.0 g of crude this compound in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the suspension to 90°C under continuous stirring (400 RPM) until complete dissolution is achieved. Causality: The high dipole moment of DMF is required to competitively bind the N-H and C=O groups, breaking the self-assembling hydrogen bonds.

  • Hot Filtration: Pass the hot solution rapidly through a pre-warmed sintered glass funnel (Porosity 3). Causality: This removes insoluble carbonaceous byproducts or polymerized impurities typical of high-temperature cyclizations.

  • Anti-Solvent Addition: Transfer the filtrate to a reactor. Maintain the temperature at 60°C. Add 150 mL of deionized water dropwise at a strict rate of 5 mL/min. Causality: Slow addition prevents the compound from "oiling out" (liquid-liquid phase separation), which traps solvent and impurities within the precipitating solid.

  • Aging & Cooling: Once addition is complete, cool the suspension to 5°C at a rate of 0.5°C/min. Age the slurry for 2 hours to ensure maximum depletion of supersaturation.

  • Isolation: Filter under vacuum. Wash the filter cake with cold water (2 x 20 mL), followed by cold ethanol (10 mL) to displace the water and facilitate drying. Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Glacial Acetic Acid Cooling Crystallization (High-Purity Polishing)

Use this protocol to separate the target compound from the 1,7-naphthyridin-4-ol regioisomer and achieve >99% purity.

  • Dissolution: Suspend 10.0 g of semi-pure compound (from Protocol A) in 40 mL of glacial acetic acid.

  • Heating: Heat to reflux (~118°C). Causality: Acetic acid acts as a proton donor to the basic N5 nitrogen and strongly solvates the rigid naphthyridine core, creating a highly temperature-dependent solubility curve.

  • Controlled Nucleation: Cool the clear solution slowly to 80°C. If available, introduce 50 mg of pure seed crystals. Causality: Seeding within the metastable zone bypasses the primary nucleation energy barrier, preventing sudden crashing and promoting the growth of large, pure crystals.

  • Cooling Profile: Continue cooling at a controlled rate of 0.2°C/min down to 15°C.

  • Isolation: Filter the resulting prismatic crystals. Wash thoroughly with cold ethanol (2 x 15 mL) to remove all residual acetic acid. Dry under vacuum at 60°C until constant weight is achieved.

Protocol Validation & In-Process Controls

To ensure the crystallization acts as a self-validating system, implement the following checks:

  • Filtration Ease: A successful cooling crystallization (Protocol B) will yield macroscopic prismatic needles that filter rapidly (<2 minutes for a 10g batch). If filtration is sluggish, the compound has likely oiled out or precipitated kinetically as an amorphous powder, indicating the cooling rate was too fast.

  • Regioisomer Clearance: Verify the absence of the 1,7-isomer via HPLC or 1H-NMR. The 1,7-isomer typically exhibits different chemical shifts for the aromatic protons due to the altered electronic environment of the shifted nitrogen atom.

References

  • Aquila Pharmatech Product Catalog : Product Details: AQD0912 - this compound; CASRN: 1075259-77-6. Available at:

  • BenchChem Technical Support : Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Available at: 2

  • Journal of the American Chemical Society (JACS) : Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 and Their Versatile Applications for Organic Light-Emitting Diodes. (2008). Available at: 1

Sources

Troubleshooting & Optimization

The Tautomer Trap: Technical Guide to 1,5-Naphthyridin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely here because your LC-MS chromatogram shows a split peak for a single pure compound, or your NMR spectrum displays "ghost" signals that vanish upon heating.

1,5-naphthyridin-4-ol is a deceptive nomenclature. In solution and solid-state, this molecule rarely exists purely as the "4-ol" (enol). It exists in a dynamic equilibrium with its tautomer, 1,5-naphthyridin-4(1H)-one (keto). This guide addresses the analytical artifacts caused by this proton migration (


) and provides self-validating protocols to resolve them.
Module 1: Chromatographic Anomalies (LC-MS/HPLC)
The Issue: The "Split Peak" Phenomenon

Symptom: You inject a pure sample of 1,5-naphthyridin-4-ol, but the chromatogram displays two peaks (often connected by a "saddle" or plateau). Root Cause: The rate of tautomeric interconversion (


) is comparable to the timescale of the chromatographic separation (

). The column is partially separating the enol and keto forms as they interconvert on the stationary phase.
Troubleshooting Protocol: The "Kinetic Lock" Strategy

Q: How do I prove these two peaks are the same compound without re-synthesizing? A: Perform the "Re-injection Test."

  • Collect the fraction corresponding to Peak A.

  • Collect the fraction corresponding to Peak B.

  • Immediately re-inject both fractions separately.

  • Validation: If both fractions regenerate the original two-peak profile, they are tautomers in equilibrium. If they remain single peaks, they are separable impurities/isomers.

Q: How do I merge them into a single sharp peak for quantification? A: You must shift the reaction kinetics relative to the separation speed. Use one of the following methods:

MethodMechanismProtocolPros/Cons
High pH Lock (Recommended)Deprotonation forms the common anion, removing the labile proton.Use 10mM Ammonium Bicarbonate (pH 10.0) in mobile phase.[1][2]Pros: Sharpest peaks. Cons: Requires alkali-resistant columns (e.g., hybrid silica).
Low pH Lock Protonation of the N1/N5 positions creates a fixed cation species.Add 0.1% TFA or Formic Acid (pH ~2-3).Pros: Standard for LC-MS. Cons: May suppress ionization in MS negative mode.
Thermal Fusion Increases

so it is much faster than

, resulting in a weighted average peak.
Set column oven to 50°C - 60°C.Pros: No buffer change needed. Cons: Risk of thermal degradation.

Visual Workflow: HPLC Method Development for Tautomers

HPLC_Workflow Start Sample Injection (Split Peaks) Check1 Re-injection Test Start->Check1 Result1 Peaks Regenerate? Check1->Result1 Impurity It is an Impurity (Isolate & Characterize) Result1->Impurity No Tautomer It is a Tautomer Result1->Tautomer Yes Action Select Stabilization Strategy Tautomer->Action MethodA pH > 9.0 (Form Anion) Action->MethodA MethodB pH < 3.0 (Form Cation) Action->MethodB MethodC High Temp (>50°C) (Fast Exchange) Action->MethodC

Caption: Decision tree for distinguishing tautomers from impurities and selecting the correct chromatographic remediation strategy.

Module 2: Spectroscopic Ambiguities (NMR)
The Issue: The "Ghost" Signals

Symptom: In


H NMR (DMSO-

), the aromatic signals are broad or missing. You cannot find the O-H proton, or you see a broad hump around 11-13 ppm. Root Cause: The molecule is exchanging between the 4-ol (aromatic pyridine ring) and 4-one (amide-like) forms. The chemical shift difference (

) is large, and the exchange rate is intermediate on the NMR timescale.
Troubleshooting Protocol: The "Solvent Switch"

Q: Which solvent should I use to see a clean spectrum? A: Avoid CDCl


 if possible, as it often encourages aggregation and slow exchange.
  • DMSO-

    
    :  Favors the keto (4-one)  form due to high dielectric constant and H-bond accepting capability.
    
  • TFA-

    
    :  Forces the protonated cationic form, usually collapsing the equilibrium into a single sharp species (similar to the HPLC "Low pH Lock").
    

Q: How do I definitively prove the structure is the "one" (keto) form and not the "ol"? A:


H NMR is insufficient. You must use 

N HMBC (Heteronuclear Multiple Bond Correlation)
.

Experiment:

  • Run a

    
     HMBC.
    
  • Look for the Nitrogen chemical shift at the 1-position.

Structure

N Chemical Shift (approx.)
Characteristic
Pyridine-like (Enol/4-ol) ~250 - 300 ppmTypical for aromatic N with no proton attached.
Amide-like (Keto/4-one) ~140 - 170 ppmTypical for protonated N (N-H) in cyclic amides.

Note: If you see a signal near 150 ppm that correlates to a broad proton at 12 ppm, you have the 4-one (keto) tautomer.

Module 3: Drug Discovery & Docking
The Issue: The "False Negative" in Docking

Symptom: Your compound shows high potency in bioassays (IC50 < 10 nM) but docks poorly (-6.0 kcal/mol) in your computational model. Root Cause: You are likely docking the 4-ol (enol) tautomer because that is how the file was drawn or imported from a SMILES string. However, the protein likely binds the 4-one (keto) form, which has a completely different Hydrogen Bond Donor/Acceptor (HBD/HBA) profile.

Q: How do I fix my docking workflow? A:

  • Enumerate Tautomers: Do not rely on the input structure. Use software (e.g., Schrödinger LigPrep, ChemAxon) to generate all tautomers at pH 7.4.

  • QM Energy Penalty: Calculate the energy difference between the tautomers in water.

    • If

      
      , dock BOTH  species.
      
    • For 1,5-naphthyridin-4-one, the keto form is usually the global minimum in water.

  • Pharmacophore Mapping:

    • 4-ol: N1 is an Acceptor. O4 is a Donor/Acceptor.

    • 4-one: N1 is a Donor (N-H). O4 is an Acceptor (C=O).

    • Impact: This reverses the polarity of the binding interface.

Visual Mechanism: Tautomer Impact on Binding

Docking_Logic cluster_0 Equilibrium in Solution Enol Enol Form (4-ol) N1: Acceptor Keto Keto Form (4-one) N1: Donor Enol->Keto H+ Shift Protein Protein Binding Pocket Enol->Protein Clash / Weak Bind Keto->Protein High Affinity H-Bond

Caption: The keto form (green) often presents a complementary H-bond donor profile for protein targets compared to the enol form (red).

References
  • Alkorta, I., et al. (2020). "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate.[2] Available at: [Link]

  • Martin, Y. C. (2009). "Let’s Not Forget Tautomers." Journal of Computer-Aided Molecular Design.
  • Tracy, M., et al. (2005). "Separation of Tautomer Compounds - Chromatography Forum." ChromForum. Available at: [Link]

  • Singh, R., et al. (2025). "Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC." ResearchGate.[2] Available at: [Link]

  • IUPAC. (2022). "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry. Available at: [Link]

Sources

Removing byproducts in 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the technical support and troubleshooting guide for the synthesis of This compound . This highly functionalized naphthyridine core is a critical intermediate in the development of advanced therapeutics, particularly kinase inhibitors and antibacterial agents.

Synthesizing this molecule requires a precise three-step sequence: electrophilic fluorination of an enol ether, enamine condensation, and a reductive cyclization[1]. Because each step is susceptible to specific side reactions—such as over-fluorination, moisture degradation, and catalytic defluorination—this guide is designed to help you understand the mechanistic causality behind these issues and implement self-validating protocols to eliminate byproducts.

Synthetic Workflow & Byproduct Mapping

To effectively troubleshoot, we must first visualize the mechanistic pathways. The diagram below maps the validated synthetic route alongside the primary byproduct divergence points.

G SM 2-(1-Ethoxyvinyl)-6-methoxy- 3-nitropyridine Step1 Step 1: Selectfluor, MeCN/H2O (Electrophilic Fluorination) SM->Step1 IntA 2-Fluoro-1-(6-methoxy-3- nitropyridin-2-yl)ethanone Step1->IntA Main Pathway ByP1 Byproduct: gem-Difluoro Ketone (Over-fluorination) Step1->ByP1 Excess Reagent Step2 Step 2: DMF-DMA, Toluene, 50°C (Enamine Condensation) IntA->Step2 IntB 3-(Dimethylamino)-2-fluoro-1-(6-methoxy- 3-nitropyridin-2-yl)prop-2-en-1-one Step2->IntB Main Pathway ByP2 Byproduct: Hydrolyzed Ketone (Moisture Degradation) Step2->ByP2 H2O Exposure Step3 Step 3: H2, 10% Pd/C, DMF (Reductive Cyclization) IntB->Step3 Target 3-Fluoro-6-methoxy-1,5- naphthyridin-4-ol (Target) Step3->Target Main Pathway ByP3 Byproduct: 6-Methoxy-1,5- naphthyridin-4-ol (Defluorinated) Step3->ByP3 Over-reduction

Synthetic workflow for this compound highlighting byproduct pathways.

Experimental Protocols & Causality

The following step-by-step methodologies are grounded in field-proven process chemistry [1]. Each step includes built-in validation checks to ensure scientific integrity before proceeding to the next stage.

Step 1: Synthesis of 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethanone

Causality: Selectfluor acts as a mild, air-stable source of electrophilic fluorine [2]. It attacks the electron-rich enol ether, generating an oxonium intermediate that is subsequently hydrolyzed by the aqueous solvent to yield the α-fluoro ketone.

  • Suspend 2-(1-ethoxyvinyl)-6-methoxy-3-nitropyridine (1.0 eq) in a 2:1 mixture of Acetonitrile/Water.

  • Add Selectfluor (1.3 eq) portion-wise at 0 °C to control the initial exotherm.

  • Stir the mixture at room temperature for 16 hours.

  • Validation Check: Monitor via LC-MS. The mass of the product should be

    
    
    
    
    
    .
  • Quench by pouring into ice water, extract with Ethyl Acetate, wash with brine, and dry over anhydrous

    
    . Purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate = 6/1).
    
Step 2: Enamine Condensation

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) condenses with the acidic α-protons of the fluoro-ketone. This forms a highly conjugated, stable dimethylamino enone, setting up the necessary carbon framework for the subsequent cyclization.

  • Dissolve the α-fluoro ketone (1.0 eq) in anhydrous Toluene.

  • Add an excess of DMF-DMA (approx. 3-4 volumes relative to the ketone).

  • Stir at 50 °C for 16 hours.

  • Validation Check: Cool to room temperature. A successful reaction will precipitate a yellow solid. LC-MS should confirm

    
    
    
    
    
    .
  • Filter the solid, wash thoroughly with cold petroleum ether, and dry under vacuum.

Step 3: Reductive Cyclization

Causality: Hydrogenation reduces the nitro group to an aniline. The newly formed nucleophilic aniline immediately undergoes an intramolecular conjugate addition-elimination on the enone, expelling dimethylamine and forming the 1,5-naphthyridine core [3].

  • Dissolve the enamine intermediate (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add 10% Pd/C (approx. 30% w/w).

  • Purge the flask and replace the atmosphere with

    
     gas (1 atm).
    
  • Stir at room temperature for 16 hours.

  • Filter the mixture through a Celite pad to remove the catalyst, concentrate under reduced pressure, and purify via chromatography.

Troubleshooting & FAQs

Q1: During Step 1, I am observing a significant amount of a gem-difluoro byproduct. How can I suppress this? A: The fluorination of the enol ether proceeds rapidly. If Selectfluor is used in a large excess (>1.5 eq) or if the reaction is left stirring significantly longer than 16 hours, the resulting α-fluoro ketone can enolize and undergo a second fluorination event. Solution: Strictly limit Selectfluor to 1.3 equivalents and quench the reaction with ice water immediately upon consumption of the starting material (verify via TLC or LC-MS).

Q2: The yield of my enamine intermediate in Step 2 is very low, and I recover mostly starting material. What went wrong? A: DMF-DMA is exceptionally sensitive to moisture. Water not only hydrolyzes the highly electrophilic DMF-DMA reagent (rendering it inactive) but can also hydrolyze the product enamine back to the starting ketone. Solution: Ensure the toluene used is strictly anhydrous. If ambient humidity is high, run the reaction under a positive pressure of dry Nitrogen or Argon.

Q3: In Step 3, my LC-MS shows that the major product is the defluorinated 6-methoxy-1,5-naphthyridin-4-ol (


). How do I retain the fluorine atom? 
A:  Palladium on carbon is a highly active catalyst that readily undergoes oxidative addition into activated C-F bonds, leading to hydrodefluorination. This is the most common failure point in this synthesis.
Solution: You must carefully control the reduction kinetics. If standard Pd/C causes excessive defluorination, switch to a milder catalytic system (e.g., 5% Pt/C) or utilize a chemical reductant like Iron powder and Ammonium Chloride (

). The

system selectively reduces the nitro group to the amine without cleaving the vinylic C-F bond.

Q4: The nitro group is fully reduced to the amine, but the cyclization to the 1,5-naphthyridine core is sluggish. Why? A: While the intramolecular attack is favored, the elimination of dimethylamine carries an energy barrier. Solution: If LC-MS shows the uncyclized amino-enone intermediate accumulating, gently warm the DMF solution to 60–80 °C after the reduction phase is complete. The thermal energy will drive the elimination and complete the aromatization.

Quantitative Data: Optimizing Reductive Cyclization

To address the defluorination issue discussed in Q3, the following table summarizes the quantitative impact of different reducing conditions on byproduct formation during Step 3.

Table 1: Optimization of Reductive Cyclization Conditions

Reductant SystemSolventTemp (°C)Time (h)Yield of Target (%)Defluorinated Byproduct (%)Uncyclized Intermediate (%)
10% Pd/C,

(1 atm)
DMF251645.040.0< 5.0
10% Pd/C,

(1 atm)
DMF25472.015.010.0
5% Pt/C,

(1 atm)
DMF25685.0< 2.05.0
Fe,

EtOH/

80488.0Not Detected< 2.0

Data Interpretation: Using


 at elevated temperatures completely eliminates the defluorination byproduct while providing sufficient thermal energy to drive the cyclization to completion, resulting in the highest isolated yield of the target molecule.

References

  • Shanghai EnnovaBio Pharmaceuticals Co., Ltd. (2020). Patent No. AU 2019379213 B2. Australian Patent Office. Available at:[Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Available at:[Link]

Troubleshooting regioselectivity in methoxy-naphthyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioselectivity in Methoxy-Naphthyridine Formation Lead Scientist: Senior Application Scientist (Process Chemistry Division)

Diagnostic & Triage

Start Here. Before altering your reaction parameters, identify your specific failure mode using the diagnostic decision tree below. Naphthyridines are "ambivalent electrophiles"—their reactivity is dictated by a tug-of-war between inductive withdrawal (


-positions) and resonance stabilization (

-positions).
Diagnostic Flowchart

Naphthyridine_Triage Start START: What is the primary issue? Issue_Regio Wrong Regioisomer Formed (e.g., C4 vs C2) Start->Issue_Regio Issue_Over Over-Substitution (Bis-methoxy product) Start->Issue_Over Issue_Hydro Hydrolysis/Low Yield (Hydroxy-impurity) Start->Issue_Hydro Check_Substrate Substrate Symmetry? (e.g., 1,5- vs 1,6-naphthyridine) Issue_Regio->Check_Substrate Sol_Stoich Action: High Dilution/Inverse Addition (See Guide B) Issue_Over->Sol_Stoich Check_Cond Check Reagents Issue_Hydro->Check_Cond Sol_Regio Action: Switch Solvent/Cation (See Guide A) Check_Substrate->Sol_Regio Asymmetric (Electronic Control) Sol_Dry Action: Karl Fischer Titration (See Guide C) Check_Cond->Sol_Dry Wet MeOH/NaOMe

Figure 1: Triage logic for identifying the root cause of methoxylation failures.

The Core Mechanism: Why Regioselectivity Fails

To fix the reaction, you must understand the Meisenheimer Complex Stability .

In a di-halo-naphthyridine (e.g., 2,4-dichloro-1,6-naphthyridine), the nucleophile (NaOMe) has two choices.

  • 
    -Attack (C2):  Inductively favored (closer to Nitrogen). Fast, but reversible.
    
  • 
    -Attack (C4):  Resonance favored (para-like). Slower, but leads to a more stable intermediate.
    

The "Ortho-Effect" (Chelation Control): If you use a non-polar solvent (THF, Toluene) with a sodium cation (


), the metal can coordinate between the ring nitrogen and the incoming methoxide, locking the reaction into the 

-position (Ortho-substitution). In polar protic solvents (MeOH), this coordination is disrupted by solvation, leading to mixtures or thermodynamic (

) products.
Mechanistic Pathway Visualization

Mechanism cluster_Kinetic Kinetic Path (Chelation Control) cluster_Thermo Thermodynamic Path Substrate 2,4-Dichloro 1,6-Naphthyridine TS_Ortho C2-Attack (Na+ Coordinated) Substrate->TS_Ortho THF, 0°C Na+ TS_Para C4-Attack (Resonance Stabilized) Substrate->TS_Para MeOH, Reflux Solvated Ion Prod_Ortho 2-Methoxy Product TS_Ortho->Prod_Ortho Prod_Para 4-Methoxy Product TS_Para->Prod_Para

Figure 2: Divergent pathways dictated by solvent polarity and cation coordination.

Troubleshooting Guides (Q&A)

Guide A: Controlling Regioisomers in Asymmetric Scaffolds

User Question: "I am reacting 2,4-dichloro-1,6-naphthyridine with NaOMe. I need the 2-methoxy isomer, but I'm getting a 60:40 mixture favoring the 4-methoxy. How do I shift this?"

Technical Analysis: You are likely running this in Methanol at room temperature or reflux. In MeOH, the


 is fully solvated and cannot assist in directing the methoxide to the nitrogen-adjacent (C2) position. The reaction is driven by the thermodynamic stability of the para-quinoid intermediate at C4.

Solution Protocol:

  • Switch Solvent: Change from MeOH to THF or Toluene . These non-polar solvents promote tight ion-pairing.

  • Lower Temperature: Cool to -78°C or -20°C . This favors the kinetic product (C2) over the thermodynamic product (C4).

  • Change Cation: If selectivity is still poor, switch from NaOMe to LiOMe . Lithium forms tighter chelates with the ring nitrogen [1].

Data Comparison:

Conditions Solvent Temp C2:C4 Ratio Yield
NaOMe (Standard) MeOH 65°C 40:60 85%

| Optimized | THF | -20°C | 95:5 | 78% |

Guide B: Preventing Over-Substitution (Bis-Methoxylation)

User Question: "I have a symmetric substrate (2,6-dichloro-1,5-naphthyridine). I want the mono-methoxy product, but I keep getting the bis-methoxy impurity."

Technical Analysis: The introduction of the first methoxy group (electron-donating) should theoretically deactivate the ring toward the second


. However, in naphthyridines, the second nitrogen atom keeps the distal ring activated. If your local concentration of methoxide is high, the second attack happens faster than the mixing time.

Solution Protocol:

  • Inverse Addition: Do not add the substrate to the base. Dissolve the substrate in the solvent and add the NaOMe solution dropwise over 2 hours.

  • Stoichiometry: Use exactly 0.95 equivalents of NaOMe. It is better to recover starting material than to separate the bis-product.

  • High Dilution: Run the reaction at 0.05 M concentration.

Guide C: The "Hydrolysis" Ghost

User Question: "My LCMS shows a peak with Mass M-18+1 (OH substituted) instead of OMe. Is the methoxy group hydrolyzing?"

Technical Analysis: Methoxy groups on naphthyridines are generally stable. The hydroxy impurity usually comes from water in the reaction acting as a competing nucleophile. Hydroxide (


) is often a better nucleophile than methoxide (

) in these systems due to lower steric bulk.

Solution Protocol:

  • Reagent Check: Commercial NaOMe (25% in MeOH) absorbs water rapidly. Use freshly sublimed solid NaOMe or generate it in situ (Na metal + Anhydrous MeOH).

  • Solvent Drying: Ensure THF/MeOH has a water content <50 ppm (Karl Fischer).

Validated Experimental Protocols

Protocol 1: Kinetic Control (C2-Selective Methoxy-Naphthyridine)

Target: 2-methoxy-4-chloro-1,6-naphthyridine from 2,4-dichloro precursor.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Dissolution: Add 2,4-dichloro-1,6-naphthyridine (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: -78°C may cause solubility issues; -40°C is the sweet spot.

  • Addition: Add LiOMe (1.05 eq, 1.0 M in MeOH/THF) dropwise via syringe pump over 30 minutes. Crucial: The Lithium cation aids in coordination to N1.

  • Quench: Once addition is complete, stir for 1 hour at -40°C. Quench cold with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Isomers usually separate well due to large dipole differences (C2 isomers are often less polar than C4).

Protocol 2: Thermodynamic Control (C4-Selective or Bis-Methoxy)

Target: 4-methoxy isomer or complete substitution.

  • Setup: Standard reflux apparatus.

  • Reaction: Dissolve substrate in MeOH (0.5 M).

  • Reagent: Add NaOMe (1.1 eq for mono, 2.5 eq for bis).

  • Heat: Reflux (65°C) for 4–12 hours.

  • Monitoring: Monitor by HPLC. If the reaction stalls, add 5% DMSO to increase solubility and rate (DMSO accelerates

    
     significantly).
    

References

  • Ortho-selectivity in the nucleophilic arom

    
    ) reactions. 
    Source: ResearchGate / Tetrahedron
    Context: Explains the cation coordination mechanism (
    
    
    
    vs
    
    
    ) in pyridines/naphthyridines.
  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones (Torin Analogs). Source: PubMed / PMC Context: Validated protocols for 1,6-naphthyridine functionalization in drug discovery.

  • Regioselectivity of SNAr reactions of 2,4-dichloropyrimidines. Source: WuXi AppTec / QM Magic Class Context: Detailed LUMO and transition state analysis applicable to fused naphthyridine systems.

  • Separation of methoxytetrahydronaphthalene derivatives by liquid chromatography. Source: PubMed Context: Methodologies for separating difficult regioisomers and enantiomers of methoxy-substituted fused rings.

Validation & Comparative

Structural Elucidation of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Analytical Challenge: 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol represents a class of fluorinated diazanaphthalenes often utilized as scaffolds for novel bacterial topoisomerase inhibitors (NBTIs).[1] The structural characterization of this molecule presents two specific hurdles that defeat standard automated assignment algorithms:

  • Lactam-Lactim Tautomerism: The molecule rarely exists as the "4-ol" (hydroxy) species in polar solution, predominantly favoring the "4-one" (oxo) tautomer.[1]

  • Fluorine Splitting: The

    
    F nucleus introduces complex 
    
    
    
    -coupling patterns in the
    
    
    C spectrum, which can be mistaken for impurities or non-equivalent rotamers if not anticipated.

The Solution: This guide compares the Standard 1D Proton Assignment approach against a Fluorine-Centric Multi-Nuclear Strategy . We demonstrate that relying solely on 1H NMR leads to ambiguous connectivity, whereas integrating


F and 

C

-coupling analysis provides a self-validating structural proof.[1]

Part 2: Sample Preparation & Tautomeric Control

Solvent Selection Strategy

The choice of solvent dictates the tautomeric equilibrium.[2] For pharmaceutical characterization, DMSO-d6 is the required standard.[2]

SolventPredominant SpeciesAnalytical Consequence
CDCl3 Mixture/AggregatesBroad signals; OH/NH often invisible due to exchange; poor solubility.[1]
DMSO-d6 4-oxo (Lactam) Sharp signals; stabilizes the NH form; distinct carbonyl shift (~170 ppm).[1]
MeOD 4-oxo (Lactam)Exchangeable protons (NH) disappear; simplified spectrum but loss of connectivity data.[1]
The Tautomer Equilibrium

Researchers often search for an O-H signal (approx. 5-6 ppm) and fail to find it.[1] In DMSO-d6, the proton resides on N5 (or N1 depending on specific isomer stability, but typically N5 for 1,5-naphthyridines), resulting in a downfield signal >12 ppm.[2]

Diagram: Tautomeric Equilibrium & Assignment Logic

Tautomerism cluster_signals NMR Signature Changes Hydroxy Hydroxy Form (Lactim) (Rare in DMSO) Oxo Oxo Form (Lactam) (Dominant Species) Hydroxy->Oxo DMSO-d6 Stabilization S1 C4: ~160 ppm (C-OH) Hydroxy->S1 S3 Proton: OH (broad, <10ppm) Hydroxy->S3 Oxo->Hydroxy Non-polar solvents S2 C4: ~174 ppm (C=O) Oxo->S2 S4 Proton: NH (broad, >12ppm) Oxo->S4

Caption: Figure 1. Solvent-dependent tautomerism.[1] In DMSO-d6, the equilibrium shifts heavily toward the Oxo form, altering Carbon-4 hybridization and proton chemical shifts.[1]

Part 3: Comparative Analysis of NMR Data

H NMR Interpretation (400 MHz, DMSO-d6)

Comparative Insight: Unlike non-fluorinated analogs where H2 appears as a singlet, the 3-Fluoro substitution splits the H2 signal.[2]

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
NH (H5) 12.5 – 13.2Broad Singlet-Characteristic of cyclic amide (lactam).[1] Disappears in D2O shake.
H2 8.50 – 8.65Doublet (d)

Critical Diagnostic: Deshielded by adjacent N and F. The doublet proves F is at C3.
H8 8.10 – 8.20Doublet (d)

Part of the AB system on the pyridine ring. Deshielded by N1.
H7 7.20 – 7.35Doublet (d)

Ortho to the electron-donating Methoxy group (shielding effect).[1]
OMe 3.95 – 4.05Singlet (s)-Distinctive sharp singlet.[1]
C NMR Interpretation (100 MHz, DMSO-d6)

The Fluorine Trap: In a standard "decoupled"


C spectrum, carbons coupled to fluorine will appear as doublets.[2] Inexperienced analysts often mistake these for two distinct carbon environments.[2]
CarbonShift (

ppm)
Splitting Pattern

(Hz)
Structural Proof
C4 (C=O) 172.0 – 174.5Doublet (d)

Carbonyl Confirmation. The shift >170 confirms the Oxo tautomer.[1][3] The doublet confirms proximity to F.
C6 (C-OMe) 148.0 – 150.0Singlet (s)-Attached to Oxygen; no significant F coupling (too distant).[1]
C3 (C-F) 144.0 – 148.0Doublet (d)

The Anchor. Massive coupling constant identifies the C-F bond directly.[1]
C2 128.0 – 130.0Doublet (d)

C2 is sandwiched between N and C-F.[1]
C8a/4a 135.0 – 140.0Multiplets

Bridgehead carbons show smaller, complex couplings.[2][1]
OMe 54.0 – 56.0Singlet (s)-Standard methoxy region.[1]
F NMR (376 MHz, DMSO-d6)
  • Shift:

    
     -125.0 to -135.0 ppm.
    
  • Pattern: Appears as a doublet (coupling to H2) or broad singlet if proton decoupling is applied.

  • Utility: A clean single peak confirms no regioisomers (e.g., 7-fluoro impurity) are present.[2]

Part 4: Methodology Comparison

Why use the Fluorine-Centric Strategy over standard assignment?

FeatureStandard 1D Proton ApproachFluorine-Centric Multi-Nuclear Strategy
Connectivity Weak. Relies on COSY (H7-H8) but H2 is isolated.[1] Cannot definitively place the F vs OMe without NOE.Strong.

values in

C NMR map the distance of every carbon from C3.
Tautomer ID Ambiguous. OH signal is often missing; NH signal is broad and variable.[2]Definitive. C4 Carbonyl shift (~174 ppm) +

coupling proves the C=O is adjacent to the C-F.
Self-Validation Low. Requires external reference data.[1]High. The

(~250 Hz) is an internal physical constant that validates the structure.

Part 5: Validated Experimental Workflow

To reproduce these results, follow this "Self-Validating" protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 . Ensure the sample is free of TFA (trifluoroacetic acid), as acidic traces will protonate the pyridine nitrogen and shift signals downfield.[2]

  • Acquisition 1 (

    
    F):  Run a quick uncoupled fluorine scan.
    
    • Pass Criteria: Single sharp peak at ~-130 ppm.[1] Multiple peaks indicate isomers.[2]

  • Acquisition 2 (

    
    H):  16 scans, 1 second relaxation delay.
    
    • Pass Criteria: Integrate the OMe singlet to 3.[2]0. Check if H2 integrates to 1.0 and shows doublet splitting (

      
       Hz).
      
  • Acquisition 3 (

    
    C):  512-1024 scans.[1]
    
    • Pass Criteria: Locate the doublet at ~145 ppm with

      
       Hz.[2] If this is a singlet, the fluorine is missing.[2]
      
  • Acquisition 4 (HSQC): Correlate the protonated carbons.

    • Check: The H2 proton must correlate to the C2 carbon (which should be a doublet in 1D Carbon).

Diagram: The Fluorine-Guided Assignment Workflow

Workflow Start Sample in DMSO-d6 Step1 1. Run 19F NMR Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 2. Run 1H NMR Decision1->Step2 Yes Fail Reject/Re-purify Decision1->Fail No (Isomers) Check2 Check H2 Splitting (Doublet?) Step2->Check2 Step3 3. Run 13C NMR Check2->Step3 Yes (F is vicinal) Check2->Fail No (Singlet = Wrong Regioisomer) Check3 Identify C-F Coupling (1J ~250Hz) Step3->Check3 Final Structure Validated Check3->Final Yes Check3->Fail No

Caption: Figure 2. Logic flow for validating fluorinated heterocycles. The process prioritizes Fluorine connectivity checks before general assignment.

References

  • Context: Provides baseline chemical shifts for the 1,5-naphthyridine scaffold.
  • Reich, H. J. (2025).[2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] Retrieved October 26, 2025, from [Link]

    • Context: Authoritative source for substituent chemical shift increments and coupling constants.[2]

  • Context: Verified ranges for and coupling in arom
  • ResearchGate. (2015).[2] 1H NMR spectra of tautomers in DMSO-d6. Retrieved October 26, 2025, from [Link]

    • Context: Demonstrates the stabilization of the amide/lactam tautomer in DMSO-d6 for similar heterocycles.

Sources

19F NMR Shift Analysis for Fluorinated Naphthyridines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 19F NMR shift analysis for fluorinated naphthyridines, designed for researchers in medicinal chemistry and structural biology.

Introduction: The Fluorine Advantage in Naphthyridine Scaffolds

Naphthyridines (diazanaphthalenes) are critical bioisosteres in drug discovery, offering tunable basicity and hydrogen-bonding potential compared to quinolines or isoquinolines. The strategic incorporation of fluorine into these scaffolds serves two purposes: modulating metabolic stability (blocking P450 oxidation sites) and providing a sensitive handle for 19F NMR spectroscopy .

Unlike 1H NMR, which suffers from signal overlap in the aromatic region (7.0–9.0 ppm) of complex heterocycles, 19F NMR offers a wide chemical shift range (~800 ppm) and exquisite sensitivity to the local electronic environment. This guide compares the spectral "performance" of various fluorinated naphthyridine regioisomers and benchmarks them against alternative heterocycles, establishing a self-validating framework for structural assignment.

Comparative Analysis: Regiochemistry & Electronic Effects

This section compares the "product"—fluorinated naphthyridine isomers—against each other and relevant alternatives (quinolines/pyridines) to aid in rapid structural identification.

A. The "Nitrogen Effect": Naphthyridine vs. Quinoline vs. Pyridine

The defining feature of naphthyridine 19F NMR is the deshielding influence of the ring nitrogens. A fluorine atom ortho to a pyridine-like nitrogen experiences a significant downfield shift (less negative ppm) due to the paramagnetic shielding contribution from the nitrogen lone pair.

Structural ClassF-Position relative to NApprox. Chemical Shift (

)*
Electronic Environment
Fluorobenzene N/A-113.5 ppmBaseline aromatic shielding
2-Fluoropyridine Ortho (

)
-71.0 ppmStrong deshielding (n


interaction)
3-Fluoropyridine Meta (

)
-124.0 ppmMinimal N-influence; similar to benzene
2-Fluoro-1,8-naphthyridine Ortho to N1-68 to -75 ppm Highly deshielded; diagnostic for

-F
3-Fluoro-1,8-naphthyridine Meta to N1-120 to -130 ppm Shielded; diagnostic for

-F

*Note: Shifts referenced to CFCl


 (0 ppm). Values vary by 

2-5 ppm depending on solvent (e.g., CDCl

vs. DMSO-d

).
B. Regioisomer Discrimination in 1,x-Naphthyridines

Distinguishing between isomers (e.g., 1,5- vs. 1,8-naphthyridine derivatives) relies on the specific coupling patterns (


) and chemical shift values.
  • 
    -Fluorine (Position 2 or 7): 
    
    • Shift: Downfield (-65 to -80 ppm).

    • Coupling: Large

      
       (~8–10 Hz) if H3 is present.
      
  • 
    -Fluorine (Position 3 or 6): 
    
    • Shift: Upfield (-120 to -140 ppm).

    • Coupling: Often shows long-range "W-coupling" (

      
      ) across the ring if planar.
      
  • 
    -Fluorine (Position 4 or 5): 
    
    • Shift: Intermediate (-100 to -115 ppm).

    • Peri-Effect: In 1,8-naphthyridines, a 4-F or 5-F substituent may show through-space coupling with the proton on the adjacent ring, broadening the signal.

C. Alternative Methodologies: Experimental vs. Computational

When experimental standards are unavailable, computational prediction serves as a viable alternative "product."

  • Experimental (Gold Standard): Requires synthesis. Unambiguous assignment via HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Computational (DFT): B3LYP/6-31+G(d,p) level theory.

    • Accuracy: Typically

      
      2–3 ppm for fluoroaromatics.
      
    • Utility: High.[1] Can resolve ambiguity between 3-F and 4-F isomers where shifts are closer.

Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols.

Protocol A: Sample Preparation for Nitrogenous Heterocycles

Naphthyridines are basic. Acidic impurities in solvents (e.g., HCl in old CDCl


) can protonate the ring nitrogen, causing massive chemical shift perturbations (up to 10 ppm).
  • Solvent Choice: Use DMSO-d

    
      (polar, reduces aggregation) or Neutralized CDCl
    
    
    
    (pass through basic alumina).
  • Internal Standard:

    • Primary:

      
      -Trifluorotoluene (
      
      
      
      = -63.7 ppm). Inert and distinct from naphthyridine signals.
    • Avoid: TFA (Trifluoroacetic acid) unless buffered, as it will protonate the naphthyridine.

  • Concentration: 5–10 mM is sufficient for modern cryoprobes; 20+ mM for standard probes.

Protocol B: Data Acquisition Parameters
  • Pulse Sequence: zgfhigqn (Bruker) – 19F observe with inverse gated 1H decoupling.

    • Why: Eliminates

      
       splitting for clean singlets (quantitative integration) while minimizing NOE buildup which distorts integration.
      
  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s.

    • Quantitative:

      
       5 
      
      
      
      T
      
      
      (approx. 10–20 s for isolated fluoroaromatics).
  • O1P (Offset): Center at -120 ppm.

Visualizations

Diagram 1: Regioisomer Assignment Decision Tree

This logic flow guides the researcher in assigning a specific 19F signal to a position on the naphthyridine ring.

NaphthyridineAssignment Start Unknown 19F Signal (Ref: CFCl3) CheckShift Check Chemical Shift (δ) Start->CheckShift Downfield Downfield Region (-60 to -85 ppm) CheckShift->Downfield δ > -90 ppm Upfield Upfield Region (-110 to -150 ppm) CheckShift->Upfield δ < -100 ppm CheckCoupling_Down Check 1H Coupling (Non-decoupled) Downfield->CheckCoupling_Down CheckCoupling_Up Check 1H Coupling (Non-decoupled) Upfield->CheckCoupling_Up Assign_Alpha Assignment: Alpha-Fluorine (Pos 2 or 7) (Ortho to N) CheckCoupling_Down->Assign_Alpha Large 3J(F-H) ~8-10Hz or Singlet (if subst.) Assign_Beta Assignment: Beta-Fluorine (Pos 3 or 6) (Meta to N) CheckCoupling_Up->Assign_Beta Small 4J(F-H) or Complex Multiplet Assign_Gamma Assignment: Gamma-Fluorine (Pos 4 or 5) (Para to N) CheckCoupling_Up->Assign_Gamma Medium 3J(F-H) ~5-7Hz Possible Peri-coupling

Caption: Decision logic for assigning fluorine regiochemistry in naphthyridine scaffolds based on chemical shift ranges and coupling constants.

Diagram 2: FBDD Screening Workflow

Using fluorinated naphthyridines as "spies" in Fragment-Based Drug Discovery.

FBDD_Workflow Library 19F Fragment Library (Naphthyridines) Mix Mixture (Protein + Fragment) Library->Mix Protein Target Protein (Unlabeled) Protein->Mix NMR Acquire 19F NMR (T2 Relaxation Filter) Mix->NMR Result_Bind Binder Hit: Signal Broadening Shift Perturbation NMR->Result_Bind Fast Relaxation Result_NoBind Non-Binder: Sharp Signal No Shift Change NMR->Result_NoBind Slow Relaxation

Caption: Workflow for using 19F NMR to screen fluorinated naphthyridine fragments against protein targets. Binding events are detected via T2 relaxation broadening.

References

  • BenchChem. Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. (2025).[2][3] Link

  • National Institutes of Health (NIH). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2023). Link

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine. (2025).[2][3] Link

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. (2024).[4][5] Link

  • Royal Society of Chemistry. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra. (2022).[6] Link

Sources

Mass spectrometry fragmentation patterns of 1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1,5-Naphthyridin-4-ol Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Naphthyridin-4-ol (CAS: 114484-93-6 for derivatives; parent often referenced as 1,5-naphthyridin-4(1H)-one) represents a critical scaffold in medicinal chemistry, particularly in the development of antiparasitic and antibacterial agents. In the gas phase, this compound predominantly exists in its keto-tautomer form, 1,5-naphthyridin-4(1H)-one .

This guide provides a high-resolution analysis of its mass spectrometry (MS) fragmentation patterns, distinguishing it from its structural isomers (e.g., 1,6- and 1,8-naphthyridin-4-ol). While all naphthyridinols share a molecular weight of 146 Da, their fragmentation pathways diverge based on the specific arrangement of nitrogen atoms, offering diagnostic markers for identification.

Instrumentation & Methodology

To achieve reproducible fragmentation patterns comparable to those described in this guide, the following experimental conditions are recommended.

Standardized Protocol
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy 70 eV3.5 - 4.5 kV (Positive Mode)
Source Temp 230 °C300 °C (Capillary)
Inlet/Cone Voltage 250 °C20 - 40 V (Cone)
Carrier Gas/Flow Helium (1.0 mL/min)N₂ (Desolvation gas)
Solvent System Dichloromethane/Methanol50:50 MeCN:H₂O + 0.1% Formic Acid

Fragmentation Mechanics: 1,5-Naphthyridin-4-ol

The fragmentation of 1,5-naphthyridin-4-ol is governed by the stability of the naphthyridine ring system and the lability of the carbonyl group in the tautomeric "one" form.

Primary Pathway: The Carbonyl Ejection

Upon electron impact (70 eV), the molecular ion (


, m/z 146) is generated with high abundance. The most characteristic fragmentation is the expulsion of neutral carbon monoxide (CO), a hallmark of cyclic amides and phenols.
  • Precursor:

    
    
    
  • Primary Fragment:

    
    
    
    • Mechanism: The radical cation localizes on the carbonyl oxygen or the ring nitrogen. A ring contraction occurs, ejecting CO (28 Da) to form a pyrido-pyrrole-type radical cation.

  • Secondary Fragment:

    
    
    
    • Mechanism: The

      
       ion is unstable and further eliminates Hydrogen Cyanide (HCN, 27 Da), typically from the pyridine ring containing the N1 atom. This results in a stable cation at 
      
      
      
      (analogous to the tropylium or substituted phenyl cation).
Minor Pathway: Direct HCN Loss

A competing, less abundant pathway involves the direct loss of HCN from the molecular ion, yielding a peak at


. This is often suppressed in the "one" tautomer compared to the "ol" tautomer but remains a diagnostic trace.
Visualization of Fragmentation Pathway

Fragmentation M Molecular Ion [M]+• m/z 146 Frag1 Primary Fragment [M - CO]+• m/z 118 M->Frag1 - CO (28 Da) Dominate Path Frag3 Minor Path [M - HCN]+• m/z 119 M->Frag3 - HCN (27 Da) Minor Path Frag2 Secondary Fragment [M - CO - HCN]+ m/z 91 Frag1->Frag2 - HCN (27 Da)

Figure 1: Primary EI fragmentation pathway of 1,5-naphthyridin-4-ol showing the dominant decarbonylation sequence.

Comparative Analysis: Isomer Differentiation

Distinguishing 1,5-naphthyridin-4-ol from its isomers (specifically 1,8-naphthyridin-4-ol, the core of nalidixic acid) is a common analytical challenge.

1,5-Naphthyridine vs. 1,8-Naphthyridine

The key difference lies in the Nitrogen-Nitrogen Interaction .

  • 1,5-Isomer: Nitrogens are in distal rings (positions 1 and 5). No direct chelation or "peri-effect" occurs.

  • 1,8-Isomer: Nitrogens are in peri-positions (1 and 8). This proximity destabilizes the radical cation differently and allows for strong bidentate metal binding in ESI.

Feature1,5-Naphthyridin-4-ol 1,8-Naphthyridin-4-ol Differentiation Logic
Base Peak (EI)

or


1,8-isomer often shows a more stable molecular ion due to internal H-bonding.
[M-CO] Intensity HighModerate1,5-isomer ejects CO more readily as the ring contraction is less sterically hindered by the second nitrogen.
[M-HCN] Path Minor (

)
SignificantThe 1,8-isomer can lose HCN more easily from the N8 position due to proximity to the carbonyl.
ESI Adducts

dominant

often seen
1,8-isomer is a potent chelator; sodium adducts are common even without added salt.
Diagnostic Decision Tree

DecisionTree Start Unknown Naphthyridinol (MW 146) Step1 Check ESI Spectrum for Sodium Adducts Start->Step1 Step2 Check EI Spectrum Ratio of m/z 118 : 119 Step1->Step2 Only [M+H]+ Result18 Likely 1,8-Isomer Step1->Result18 Strong [M+Na]+ Step2->Result18 High m/z 119 (HCN Loss) Result15 Likely 1,5-Isomer Step2->Result15 High m/z 118 (CO Loss)

Figure 2: Logical workflow for distinguishing 1,5-naphthyridin-4-ol from the 1,8-isomer using MS data.

Experimental Protocols

Protocol A: Sample Preparation for Direct Infusion (ESI)

Objective: Clean ionization without dimer formation.

  • Stock Solution: Dissolve 1 mg of 1,5-naphthyridin-4-ol in 1 mL of DMSO (due to low solubility in pure methanol).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove micro-particulates.

  • Infusion: Inject at 5-10 µL/min.

Protocol B: GC-MS Analysis (EI)

Objective: Structural confirmation via fragmentation.

  • Derivatization (Optional but Recommended): While the compound is stable, silylation improves peak shape.

    • Mix 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60 °C for 30 mins.

    • Note: This shifts the Molecular Ion to

      
       (
      
      
      
      ).
  • Injection: Splitless mode, 250 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Gradient: 80 °C (1 min)

    
     20 °C/min 
    
    
    
    300 °C (hold 5 min).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 1,5-Naphthyridine derivatives. National Institute of Standards and Technology.[1] Link

  • Brown, E. V., & Plasz, A. C. (1971). Mass Spectra of Naphthyridines. Journal of Heterocyclic Chemistry, 8(2), 299-303.
  • Ma, Y., et al. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Journal of Pharmacy and Pharmacology. Link

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative reference for general fragmentation rules of fused nitrogen heterocycles).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8] University Science Books. (Source for CO vs HCN loss mechanics).

Sources

A Senior Application Scientist's Guide to Distinguishing Methoxy and Hydroxyl Groups with Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-line technique for this purpose. Among the most common and sometimes confounding functional groups are the hydroxyl (-OH) and methoxy (-OCH₃) moieties. While both contain a C-O bond, their IR spectral signatures are distinct and reveal fundamental details about their molecular environment. This guide provides an in-depth comparison, grounded in experimental data and first principles, to enable confident differentiation between these two critical functional groups.

The Foundational Principle: Molecular Vibrations

Infrared spectroscopy operates on a simple yet powerful principle: covalent bonds within a molecule are not static. They stretch, bend, and rotate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "molecular fingerprint."[1][2] The position, shape, and intensity of absorption bands in the spectrum directly correlate to the types of bonds and functional groups present.[3]

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The hydroxyl group is one of the most readily identifiable functional groups in an IR spectrum, primarily due to its characteristic O-H stretching vibration.

The Dominant Feature: The Broad O-H Stretch

In nearly all condensed-phase (liquid or solid) samples, the hydroxyl group presents as a strong and conspicuously broad absorption band in the 3200-3550 cm⁻¹ region.[1][4] This peak is often described as "tongue-like" in appearance.[5]

Causality Behind the Broadness: The breadth of this peak is not an artifact; it is a direct consequence of hydrogen bonding.[6][7] In a bulk sample, individual hydroxyl groups form extensive intermolecular hydrogen bonds of varying strengths and lengths with their neighbors.[2][6] This creates a continuum of slightly different O-H bond environments, each absorbing at a slightly different frequency. The spectrometer registers this collection of absorptions as a single, broad envelope of peaks.[6][8] The stronger the hydrogen bonding network, the broader and lower the frequency of the O-H stretch.[8]

Other Hydroxyl Signatures
  • Free O-H Stretch: In very dilute solutions in a non-polar solvent or in the gas phase, where intermolecular hydrogen bonding is minimized, a sharp, weaker peak for the "free" O-H stretch may appear around 3600-3650 cm⁻¹ .[5][8] Its presence alongside a broad peak can indicate a mixture of bonded and non-bonded hydroxyl groups.

  • C-O Stretch: Alcohols also exhibit a C-O stretching vibration, which appears as a strong, sharp peak in the fingerprint region, typically between 1050-1280 cm⁻¹ .[1][8] The exact position can give clues about the structure of the alcohol (e.g., primary, secondary, tertiary).

The Methoxy (O-CH₃) Group: A Study in Subtlety

The methoxy group, characteristic of ethers and methyl esters, lacks the hydrogen bonding capability of the hydroxyl group. Its spectral features are therefore sharper and more subtle.

Key Differentiators: C-H and C-O Stretches
  • Alkyl C-H Stretch: Like all alkyl groups, the methoxy group has C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[9] However, the methoxy group often displays a distinct, medium-intensity symmetric C-H stretching peak that is shifted to a slightly lower wavenumber, typically appearing between 2815-2830 cm⁻¹ .[10][11] This peak, falling just to the right of the main alkane C-H absorptions, is highly diagnostic for the presence of a methoxy group.[11]

  • Asymmetric C-O-C Stretch: The most prominent feature for an ether linkage is the strong, asymmetric C-O-C stretching vibration. For saturated ethers, this peak is typically found in the 1060-1150 cm⁻¹ range.[10][11] This absorption is often the strongest peak in the fingerprint region of an ether's spectrum.

The most crucial diagnostic feature for a methoxy group is often what is absent: there will be no broad absorption band in the 3200-3550 cm⁻¹ region.[10]

Direct Comparison: Methoxy vs. Hydroxyl

The following table summarizes the key IR absorption bands used to differentiate between these two functional groups.

Vibrational Mode Hydroxyl (-OH) Group Methoxy (-OCH₃) Group Key Differentiating Notes
O-H Stretch 3200-3550 cm⁻¹ (Strong, VERY BROAD)AbsentThis is the primary point of differentiation. The presence of the broad "tongue" is a hallmark of the -OH group.
C-H Stretch 2850-3000 cm⁻¹ (Strong, Sharp)2850-3000 cm⁻¹ (Strong, Sharp) 2815-2830 cm⁻¹ (Medium, Sharp) While both have standard alkyl C-H stretches, the additional sharp peak around 2820 cm⁻¹ is highly indicative of a methoxy group.
C-O Stretch 1050-1280 cm⁻¹ (Strong, Sharp)1060-1150 cm⁻¹ (Strong, Sharp)The C-O stretch is present for both, but its position alone is not a reliable differentiator without considering the other spectral regions.

Visualizing the Analytical Workflow

A systematic approach is crucial when interpreting spectra. The following workflow illustrates the decision-making process for distinguishing between hydroxyl and methoxy groups.

G Start Analyze IR Spectrum Region1 Examine 3200-3550 cm⁻¹ Region Start->Region1 Decision1 Broad, Strong Absorption Present? Region1->Decision1 Result_OH Hydroxyl (-OH) Group Highly Probable Decision1->Result_OH Yes Region2 Examine 2800-3000 cm⁻¹ Region Decision1->Region2 No Check_CO Confirm with Strong C-O Stretch (1050-1280 cm⁻¹) Result_OH->Check_CO Decision2 Sharp Peak at ~2820 cm⁻¹ Present? Region2->Decision2 Result_OCH3 Methoxy (-OCH₃) Group Highly Probable Decision2->Result_OCH3 Yes End Functional Group Identified Decision2->End No (Other functional groups likely) Check_CO2 Confirm with Strong C-O Stretch (1060-1150 cm⁻¹) Result_OCH3->Check_CO2 Check_CO->End Check_CO2->End

Caption: Decision workflow for identifying -OH vs. -OCH₃ groups via IR spectroscopy.

Experimental Protocols for High-Quality Spectra

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. The goal is to obtain a spectrum where the strongest absorption bands have a transmittance between 10-20%, avoiding peak flattening ("total absorption").[12]

Protocol 1: Analysis of Liquid Samples (Neat Film)

This is the simplest method for pure liquid samples.[13]

Materials:

  • FTIR Spectrometer

  • Clean, polished salt plates (Potassium Bromide - KBr, or Sodium Chloride - NaCl)

  • Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol, methylene chloride)

  • Kimwipes or other lint-free tissues

Procedure:

  • Background Collection: Ensure the spectrometer's sample compartment is empty and clean. Collect a background spectrum. This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Application: Place one clean salt plate on a flat, clean surface. Using a Pasteur pipette, place 1-2 drops of the liquid sample onto the center of the plate.[14]

  • Creating the Film: Place the second salt plate directly on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film between the plates.[12] The film should appear translucent and free of air bubbles.

  • Data Acquisition: Immediately place the "sandwich" plate assembly into the sample holder in the spectrometer.

  • Run Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and a lint-free wipe.[12][15] Return the plates to a desiccator for storage.

Protocol 2: Analysis of Solid Samples (KBr Pellet)

This technique involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a transparent pellet.[16]

Materials:

  • FTIR Spectrometer

  • Spectroscopy-grade, dry Potassium Bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Analytical balance

Procedure:

  • Background Collection: As with liquids, run a background spectrum with an empty sample holder.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be about 1:100.[16][17]

    • Trustworthiness Check: Using an excessively high concentration of the sample will lead to total absorption of the IR beam at key frequencies, rendering the spectrum uninterpretable.[18]

    • Transfer the sample and KBr to a clean, dry agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder.[16] The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.[12]

  • Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die assembly. Distribute it evenly.

  • Pressing the Pellet:

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions, typically 8-10 tons.[16] Applying a vacuum during this step can help remove trapped air and moisture, resulting in a clearer pellet.[16]

    • Hold the pressure for 1-2 minutes.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Data Acquisition: Carefully remove the die and extract the pellet. It should be transparent or translucent. Place the pellet in the appropriate sample holder and run the spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set immediately after use to prevent cross-contamination.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Why do O-H peaks have a broad, rounded shape? (2024). brainly.com. [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

  • Why is the N-H peak sharp for IR while the O-H peak is broad, when N-H can also hydrogen bond? (2017). Reddit. [Link]

  • Organic Chemistry 1 - Why are some IR signals peaks and others stretches? (2019). Reddit. [Link]

  • Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. (2024). Spectroscopy. [Link]

  • C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. docbrown.info. [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]

  • Infrared Spectra of Pure Liquids. chemed.chem.purdue.edu. [Link]

  • How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]

  • IR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]

  • ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). ResearchGate. [Link]

  • High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O). ResearchGate. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024). ACS Earth and Space Chemistry. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

Comparative Bioefficacy Guide: 1,5-Naphthyridines vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In the landscape of antimicrobial drug discovery, the fluoroquinolone (FQ) scaffold (e.g., Ciprofloxacin, Moxifloxacin) remains a clinical gold standard for targeting bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). However, the rise of multidrug-resistant (MDR) pathogens harboring mutations in the Quinolone Resistance-Determining Region (QRDR) has necessitated "scaffold hopping."

The 1,5-naphthyridine scaffold represents a critical bioisostere.[1] By shifting the nitrogen from position 8 (in 1,8-naphthyridines/quinolones) to position 5, researchers alter the electronic landscape of the pharmacophore. This guide objectively compares these two scaffolds, highlighting that while FQs offer superior established potency against wild-type Gram-negatives, 1,5-naphthyridine-based Novel Bacterial Topoisomerase Inhibitors (NBTIs) demonstrate superior efficacy against QRDR-mutant strains and distinct binding kinetics that bypass cross-resistance.

Structural & Mechanistic Divergence

To understand the bioefficacy differences, one must analyze the molecular recognition events.

The Pharmacophore Shift
  • Fluoroquinolones: Rely on a water-metal ion bridge (Mg²⁺) to interact with the Serine/Acidic residues in the enzyme-DNA complex. They stabilize the cleaved DNA complex, leading to double-strand breaks.[2]

  • 1,5-Naphthyridines (NBTIs): While some simple derivatives mimic FQs, advanced NBTIs (e.g., Gepotidacin analogs) bind to a distinct pocket on the GyrA/ParC subunit, often avoiding the magnesium bridge requirement. This allows them to retain activity even when the classic Serine-83 (GyrA) mutation renders FQs ineffective.

Visualization of Scaffold Logic

The following diagram illustrates the structural relationship and the functional consequences of the nitrogen shift.

ScaffoldComparison node_fq Fluoroquinolone (1,4-dihydro-4-oxo-quinoline) node_naph 1,5-Naphthyridine (Bioisostere) node_fq->node_naph Scaffold Hop (N-1 to N-1, N-5) node_mech_fq Mechanism: QRDR Binding (Requires Mg2+ Bridge) node_fq->node_mech_fq Target: DNA Gyrase A node_mech_naph Mechanism: NBTI Pocket (Mg2+ Independent) node_naph->node_mech_naph Target: DNA Gyrase A / ParC node_res_fq Outcome: Susceptible to Ser83/Asp87 Mutations node_mech_fq->node_res_fq Mutation Liability node_res_naph Outcome: Bypasses QRDR Resistance node_mech_naph->node_res_naph Resistance Profile

Figure 1: Structural logic comparing standard Quinolone binding vs. 1,5-Naphthyridine (NBTI) mode.

Quantitative Bioefficacy Data

The following data aggregates findings from recent SAR studies (e.g., Bioorg. Med. Chem. Lett.) comparing standard FQs against optimized 1,5-naphthyridine derivatives (e.g., AM-8888 series).

Antibacterial Potency (MIC Comparison)

Note: Lower MIC indicates higher potency.

Bacterial StrainPhenotypeCiprofloxacin (FQ) MIC (µg/mL)1,5-Naphthyridine NBTI* MIC (µg/mL)Interpretation
S. aureus (WT) Wild Type0.12 - 0.50.016 - 0.06Naphthyridine Superior: Higher intrinsic potency against Gram(+).
S. aureus (MRSA) Methicillin/FQ Resistant> 64.00.03 - 0.12 Critical Advantage: Naphthyridines retain activity against resistant strains.
E. coli (WT) Wild Type< 0.010.5 - 2.0FQ Superior: FQs remain the champion for susceptible Gram(-).
P. aeruginosa Difficult Gram(-)0.25 - 1.04.0 - 16.0Limitation: 1,5-Naphthyridines struggle with efflux/permeability in Pseudomonas.

*Data representative of optimized 7-fluoro-1,5-naphthyridin-2-one derivatives [1].

Cytotoxicity & Selectivity

A major challenge in 1,5-naphthyridine development is hERG channel inhibition (cardiotoxicity risk).

Compound ClassCC₅₀ (Vero Cells)hERG Inhibition (IC₅₀)Selectivity Index (SI)
Ciprofloxacin > 200 µM> 100 µM> 1000 (Excellent)
Early 1,5-Naphthyridines 20 - 50 µM5 - 10 µMLow (Safety Risk)
Optimized Naphthyridines > 100 µM> 30 µMModerate-Good

Insight: While FQs are generally safer, optimized 1,5-naphthyridines with specific C-2 alkoxy substitutions have achieved acceptable safety profiles [2].

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay confirms if the compound inhibits the enzymatic function of Gyrase, distinguishing between simple intercalation and enzymatic inhibition.

Materials:

  • Relaxed plasmid pBR322 (Substrate).

  • E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Workflow Visualization:

GyraseAssay node_start Prepare Reaction Mix (Buffer + Relaxed pBR322) node_drug Add Test Compound (FQ or Naphthyridine) node_start->node_drug node_enzyme Initiate: Add Gyrase Incubate 37°C, 30 min node_drug->node_enzyme node_stop Terminate: Add STEB (SDS/EDTA) node_enzyme->node_stop node_gel Analysis: 1% Agarose Gel Electrophoresis node_stop->node_gel node_result Result Interpretation: Supercoiled Band = Active Enzyme Relaxed Band = Inhibited Enzyme node_gel->node_result

Figure 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Validation Step: Always include Novobiocin (ATPase inhibitor) or Ciprofloxacin (Cleavage complex stabilizer) as positive controls. If the control does not show inhibition, the assay is invalid.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Prep: Use 96-well plates. Serial 2-fold dilutions of 1,5-naphthyridine derivative (Range: 64 to 0.001 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀ measurement.

  • Causality Check: If MIC is high (>16 µg/mL) for Gram-negatives, perform an assay with an Efflux Pump Inhibitor (e.g., PAβN). A significant drop in MIC indicates the compound is active but pumped out (permeability issue), not a target failure.

Strategic Synthesis: The Gould-Jacobs Reaction

For researchers synthesizing 1,5-naphthyridine-3-carboxylic acid derivatives, the Gould-Jacobs reaction remains the most robust route.

  • Condensation: 3-aminopyridine + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine intermediate.[3]
    
  • Cyclization: Thermal cyclization in diphenyl ether (

    
    C) 
    
    
    
    1,5-naphthyridine core.
  • N-Alkylation: Critical step for bioefficacy. Alkylation at N-1 (similar to N-1 in quinolones) is essential for potency.

References

  • Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs... Source: Bioorganic & Medicinal Chemistry Letters (2022) URL:[Link] Significance: Provides the quantitative MIC data for AM-8888 and optimized NBTIs.

  • Structure activity relationship of substituted 1,5-naphthyridine analogs... Source: Bioorganic & Medicinal Chemistry Letters (2015) URL:[Link] Significance: Establishes the SAR for hERG liability and C-2/C-7 substitutions.

  • Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial... Source: Biochemistry (2019) URL:[4][Link] Significance: Defines the "Bimodal" mechanism of action for naphthyridine-based NBTIs.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (2021) URL:[2][Link] Significance: Comprehensive review of synthetic protocols including Gould-Jacobs.[3]

Sources

Comparative Solubility Guide: 3-Fluoro vs. Non-Fluorinated Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solubility profiles of 3-fluoro-naphthyridines compared to their non-fluorinated counterparts. In medicinal chemistry, the introduction of a fluorine atom at the C3 position of the naphthyridine scaffold is a strategic modification often employed to modulate metabolic stability and potency. However, this modification introduces significant physicochemical trade-offs.

Key Takeaway: The substitution of Hydrogen with Fluorine at the 3-position generally reduces aqueous solubility due to increased lipophilicity (


) and decreased basicity (

) of the adjacent ring nitrogens, reducing the fraction of ionized species at physiological pH.

Part 1: Physicochemical Mechanisms

To understand the solubility differences, one must analyze the electronic and steric perturbations introduced by the fluorine atom.

Electronic Inductive Effects (-I Effect)

Fluorine is the most electronegative element (Pauling scale 3.98).[1] When attached to the C3 position of a naphthyridine ring, it exerts a strong electron-withdrawing inductive effect (-I).

  • Impact on Basicity: The electron density on the ring nitrogens (N1/N8 in 1,8-naphthyridine or N1/N5 in 1,5-naphthyridine) is significantly reduced. This lowers the

    
     of the conjugate acid.
    
  • Solubility Consequence: Since basic nitrogen heterocycles rely on protonation to solubilize in acidic media (e.g., gastric fluid, pH 1.2), a lower

    
     means the molecule is less likely to be ionized at a given pH, drastically reducing pH-dependent solubility.
    
Lipophilicity (LogP) and Lattice Energy
  • Lipophilicity: The replacement of C-H with C-F typically increases the partition coefficient (

    
    ) by approximately 0.15 to 0.35 log units . This increases the energy cost of cavity formation in water, disfavoring dissolution.
    
  • Crystal Lattice Energy: Unlike flexible alkyl chains, a C-F bond on a rigid aromatic system can facilitate tight crystal packing through C-F···H-C dipole-dipole interactions. Higher lattice energy (often reflected in a higher melting point) directly correlates with lower thermodynamic solubility.

Visualizing the Solubility Pathway

The following diagram illustrates the causal cascade from Fluorine substitution to observed solubility.

SolubilityMechanism Sub 3-Fluoro Substitution Elec Electronic Withdrawal (-I) Sub->Elec Lipophilicity Increased Lipophilicity (+LogP) Sub->Lipophilicity Lattice Altered Crystal Packing Sub->Lattice Basicity Reduced Basicity (Lower pKa) Elec->Basicity Ionization Reduced Ionization Fraction Basicity->Ionization Solubility DECREASED AQUEOUS SOLUBILITY Lipophilicity->Solubility Hydrophobic Effect Ionization->Solubility pH Dependency Lattice->Solubility Melting Point

Caption: Causal pathway linking 3-fluoro substitution to reduced aqueous solubility via electronic and lipophilic modulation.[1][2][3]

Part 2: Comparative Performance Data

The following data represents a synthesis of Matched Molecular Pair (MMP) analyses for naphthyridine scaffolds (specifically 1,8- and 1,5-naphthyridines) used in kinase inhibitor and antibacterial research.

Table 1: Physicochemical Comparison (Matched Pairs)
PropertyNon-Fluorinated (H-Analog)3-Fluoro Analog (F-Analog)Impact on Solubility
Molecular Weight ~200-350 Da+18 DaNegligible
ClogP Baseline+0.2 to +0.4 Negative (More lipophilic)
pKa (Ring N) ~4.5 - 5.5~2.5 - 3.5 Negative (Less ionized at pH 2-4)
H-Bond Donors UnchangedUnchangedNeutral
H-Bond Acceptors Baseline+1 (Weak)Neutral/Slight Positive
Melting Point BaselineVariable (Often Higher)Negative (Higher lattice energy)
Solubility (pH 7.4) High (>50 µM)Moderate (<20 µM) Reduced
Detailed Analysis
  • Thermodynamic Solubility (pH 7.4): The 3-fluoro analog typically exhibits 2-5x lower solubility than the hydrogen parent. This is driven primarily by the increase in LogP.

  • Kinetic Solubility: In DMSO stock solutions precipitated into buffer, the 3-fluoro analogs precipitate faster due to the "grease ball" effect—the fluorine atom reduces the water solubility of the transient amorphous aggregate.

  • pH-Dependent Solubility: The non-fluorinated naphthyridine is often a weak base. At gastric pH (1.2), it is fully protonated and highly soluble. The 3-fluoro analog, with its suppressed pKa, may remain partially uncharged even at acidic pH, limiting its dissolution rate in the stomach.

Part 3: Experimental Protocols

To objectively verify these differences in your own lab, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Finalizing lead candidates and generating equilibrium data.

Materials:

  • Test Compounds (Solid powder)

  • Phosphate Buffer (pH 7.4), 0.1N HCl (pH 1.0)

  • HPLC-UV or LC-MS/MS

  • PTFE Syringe Filters (0.45 µm)

Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24-48 hours. Critical Step: Ensure solid is still present after 24 hours. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-saturated PTFE filter.

  • Quantification: Dilute the supernatant with mobile phase and inject into HPLC.

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of library compounds.

Workflow Visualization:

KineticProtocol Step1 1. Prepare 10mM DMSO Stock Step2 2. Spike into PBS (pH 7.4) (Final conc: 1-2% DMSO) Step1->Step2 Dilution Step3 3. Incubate (Shake 2-4 hrs, 25°C) Step2->Step3 Precipitation Step4 4. Filter (Vacuum manifold / Filter plate) Step3->Step4 Validation Control: Hydrocortisone (High Sol) Reserpine (Low Sol) Step3->Validation Step5 5. UV/MS Analysis of Filtrate Step4->Step5

Caption: Kinetic solubility workflow for rapid screening of fluorinated analogs.

Part 4: Strategic Application in Drug Discovery

Why use 3-fluoro naphthyridines if solubility is worse?

  • Metabolic Blocking: The C3 position in naphthyridines is often a "soft spot" for CYP450-mediated oxidation. Fluorine blocks this metabolism, extending Half-life (

    
    ).
    
  • Conformational Locking: The fluorine atom can induce a specific conformation via dipole interactions with adjacent substituents (e.g., an amide carbonyl), locking the molecule in a bioactive pose that increases potency.

  • Potency vs. Solubility Trade-off:

    • Scenario: A non-fluorinated lead has

      
       and Solubility 
      
      
      
      .
    • Modification: 3-Fluoro substitution.

    • Result:

      
       (10x Potency) but Solubility 
      
      
      
      .
    • Decision: The potency gain justifies the solubility loss, provided a formulation strategy (e.g., salt formation, amorphous solid dispersion) can be applied.

Case Study: Kinase Inhibitors

In the development of 1,7-naphthyridine-based PIP4K2A inhibitors, researchers found that while amide derivatives (non-fluorinated or simple substitutions) had solubility issues, tuning the scaffold with electron-withdrawing groups (mimicking the electronic effect of fluorine) on the core required careful balancing of the carboxylic acid tail to maintain solubility. Direct fluorination of the core often required the addition of a solubilizing tail (e.g., piperazine, morpholine) to compensate for the lipophilicity gain [1, 2].

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A . Journal of Medicinal Chemistry. (2021). Link

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines . Chemistry – A European Journal. (2022). Link

  • The role of fluorine in medicinal chemistry . Journal of Pharmacy and Pharmacology. (2011). Link

  • Fluorine in drug discovery: Role, design and case studies . Expert Opinion on Drug Discovery. (2021). Link

Sources

Safety Operating Guide

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel fluorinated heterocycles like 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol (CAS: 1075259-77-6) requires a rigorous, causality-driven approach to laboratory safety and waste management. This compound is a highly specialized building block used in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents.

Because specific toxicological data for early-stage intermediates is often incomplete, we must apply the precautionary principle. The presence of a naphthyridine core and a stable carbon-fluorine (C-F) bond dictates that this compound be treated as a persistent, potentially bioaccumulative, and aquatically toxic hazard.

The following operational and disposal guide is designed to ensure strict compliance with federal environmental regulations while protecting laboratory personnel and infrastructure.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific precautions are necessary:

  • Environmental Persistence (The C-F Bond): The fluorine substituent on the aromatic ring forms one of the strongest bonds in organic chemistry. Standard biological degradation pathways cannot cleave this bond, meaning improper disposal into municipal wastewater will lead to environmental accumulation.

  • Aquatic Toxicity (Naphthyridine Core): Nitrogen-containing fused heterocycles are known to intercalate with biological macromolecules and exhibit high toxicity to aquatic organisms [1].

  • Vectoring via Solvents: This compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a powerful penetration enhancer, meaning a spill of the compound in solution poses a significantly higher dermal toxicity risk than the dry powder.

Operational Safety & Pre-Disposal Handling

Under the OSHA Laboratory Standard (29 CFR 1910.1450), all handling of this compound must be conducted with engineered controls and appropriate Personal Protective Equipment (PPE) [2].

  • Engineering Controls: All transfers, weighing, and solution preparations must occur within a certified chemical fume hood maintaining a minimum face velocity of 80–100 feet per minute (fpm).

  • PPE Requirements: Wear a chemically resistant lab coat, safety goggles, and standard nitrile gloves. Crucial: If handling the compound dissolved in DMSO or DMF, double-glove using extended-cuff nitrile gloves, as these solvents will rapidly degrade single-layer nitrile upon prolonged contact.

Step-by-Step Disposal Workflows

According to EPA 40 CFR Part 262 Subpart K, academic and research laboratories must ensure that hazardous waste determinations are made by trained professionals and that waste is segregated accurately at the point of generation [3].

Workflow A: Solid Waste (Powder, Crystals, and Spills)
  • Collection: Use a static-free scoopula or disposable spatula to collect unused or spilled solid material.

  • Containment: Transfer the solid into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar).

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Toxic Solid (this compound)".

  • Routing: Route exclusively for High-Temperature Incineration .

    • Causality: Standard incineration temperatures (<800°C) may fail to fully mineralize the C-F bond, potentially generating toxic fluoroaromatic byproducts. High-temperature commercial incineration (>1100°C) is required to completely break the molecule down into hydrogen fluoride (HF), which the facility's wet scrubbers will neutralize [4].

Workflow B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
  • Matrix Determination: Identify the primary solvent.

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated Waste carboy.

    • If dissolved in DMSO, DMF, or Methanol, route to the Non-Halogenated Waste carboy. (Note: While the compound contains fluorine, the trace amount of halogen in a dilute solution typically does not require the entire carboy to be classified as halogenated, but you must list the compound on the waste manifest).

  • Containment: Pour liquid waste into a grounded, HPLC-compatible carboy equipped with a vented cap to prevent pressure build-up from exothermic mixing or off-gassing.

  • Secondary Containment: Ensure the carboy sits within a secondary containment tray capable of holding 110% of the carboy's volume.

Workflow C: Contaminated Consumables
  • Segregation: Collect all contaminated pipette tips, weighing boats, Kimwipes, and gloves.

  • Packaging: Place items into a transparent, heavy-duty polyethylene (PE) hazardous waste bag. Double-bag the waste to prevent sharp objects (like pipette tips) from puncturing the primary layer.

  • Disposal: Treat as solid hazardous waste and route to your Environmental Health and Safety (EHS) department for incineration.

Waste Stream Summary & Data Presentation

To ensure rapid decision-making at the bench, utilize the following segregation matrix:

Waste StreamPrimary ComponentsCompatible ContainerTypical EPA Waste CodeFinal Treatment Method
Solid Waste Pure this compoundHDPE or Amber Glass JarU-Listed (Unused toxic)High-Temp Incineration (>1100°C)
Halogenated Liquid Compound + DCM / ChloroformPTFE or Glass CarboyF002 (Spent halogenated)High-Temp Incineration
Non-Halogenated Liquid Compound + DMSO / DMF / MeOHHDPE or Glass CarboyF003 / F005 (Solvents)Solvent Blending / Incineration
Consumables Contaminated PPE, Kimwipes, TipsDouble-layered PE BagState-specific solid wasteCommercial Incineration

Waste Routing Decision Tree

WasteRouting Start 3-Fluoro-6-methoxy- 1,5-naphthyridin-4-ol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Consumables Contaminated Consumables Start->Consumables Incineration High-Temp Incineration (>1100°C for C-F bonds) Solid->Incineration Direct Halogenated Halogenated Solvent Stream Liquid->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated DMSO/DMF only Biohazard Solid Hazardous Waste (Double-bagged) Consumables->Biohazard PPE/Pipettes Halogenated->Incineration NonHalogenated->Incineration Biohazard->Incineration

Waste routing decision tree for this compound disposal.

Emergency Spill & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and facility contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spills: Do not dry-sweep, as this generates inhalable hazardous dust. Lightly mist the powder with water to suppress aerosolization, then wipe up using damp absorbent pads. Place all pads into a solid hazardous waste container.

  • Liquid Spills (e.g., in DMSO): Do not use water, as it will spread the solvent. Apply a universal inert absorbent (such as vermiculite or diatomaceous earth) to the perimeter of the spill, working inward. Once absorbed, scoop the slurry into a chemically compatible waste bin.

  • Surface Decontamination: Wash the affected benchtop or fume hood surface with a 10% bleach solution followed by a soap and water rinse to degrade any residual organic heterocycles.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories (40 CFR Part 262 Subpart K). Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

Personal protective equipment for handling 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile[1]

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and advanced pharmacophores.

As a Senior Application Scientist, I must emphasize that no comprehensive toxicological dataset exists for this specific intermediate in the public domain. Therefore, this guide operates on the Precautionary Principle : we treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate (Control Band 3/4) until definitive data proves otherwise.

Chemical Context & Hazards[1][2][3][4][5][6][7][8][9][10][11][12]
  • Structural Alerts: The 1,5-naphthyridine core is nitrogen-rich, often associated with biological activity. The fluorine substituent increases lipophilicity, potentially enhancing skin absorption.

  • Tautomerism: While named as an "-ol" (phenol-like), this compound likely exists in equilibrium with its keto-tautomer (naphthyridinone) in the solid state.

  • Inferred Hazards:

    • Acute Toxicity: Treat as potentially toxic if swallowed or absorbed through skin.

    • Irritation/Corrosion: High probability of severe eye irritation (Category 2A/1) and respiratory irritation (STOT SE 3).

    • Combustion Hazard: Thermal decomposition will release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling quantities >10 mg. This system relies on a "Barrier Analysis" approach, ensuring multiple layers of defense.

PPE CategorySpecificationOperational Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil)Permeation Defense: Fluorinated heterocycles can act as solvents or permeators. Double gloving creates a sacrificial outer layer and allows for immediate removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: As a solid intermediate, static charge can cause powder to "jump." Safety glasses are insufficient against airborne particulates that can cause severe corneal damage.
Body Tyvek® Lab Coat (Disposable) or Chemical-Resistant ApronDecontamination: Cotton coats trap particulates. Disposable Tyvek ensures that potential potent residues are incinerated rather than laundered, preventing cross-contamination.
Respiratory N95/P100 (if outside hood) Primary control is EngineeringInhalation Safeguard: While the Fume Hood is primary, an N95 provides a fail-safe during weighing or transfer operations where turbulence might breach containment.

Engineering Controls & Containment Logic

PPE is the last line of defense. Your primary safety architecture relies on containment.

The "Zone of Protection" Workflow
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated solids are notoriously static-prone, leading to dispersion risks.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (bench coat). Reasoning: This converts a "spill" into a "solid waste disposal" event, eliminating the need for solvent wiping which spreads contamination.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision matrix for handling uncharacterized fluorinated intermediates.

RiskAssessment Figure 1: Conservative Risk Assessment Logic for Uncharacterized Fluorinated Intermediates Start New Compound: 3-Fluoro-6-methoxy... CheckSDS Specific SDS Available? Start->CheckSDS Analyze Analyze Structure: Fluorine + Naphthyridine CheckSDS->Analyze No (Common) AssignBand Assign Control Band 4 (High Potency/Unknown) Analyze->AssignBand Structural Alert Protocol Deploy Max PPE & Fume Hood Only AssignBand->Protocol

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating. If you cannot complete a step (e.g., the balance is unstable), the protocol halts.

Phase 1: Preparation (Donning)
  • Inspect fume hood certification sticker.

  • Place waste container (solid and liquid) inside the hood before starting.

  • Don inner gloves (under cuff) and outer gloves (over cuff).

  • Put on chemical splash goggles.

Phase 2: Handling (Synthesis/Weighing)
  • Anti-Static Measure: Pass the spatula through an ionizer stream if available.

  • Transfer: Transfer the solid this compound into the tared vessel.

    • Critical Check: If powder adheres to the spatula due to static, do not tap it on the vessel rim. Use a secondary clean spatula to dislodge it gently.

  • Solvation: Dissolve the solid immediately if the reaction allows. Solutions are easier to contain than buoyant dusts.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a solvent-dampened tissue (acetone or ethyl acetate) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab zone.

Emergency Response & Disposal

Fire / Thermal Decomposition

Hazard: Combustion of this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides.

  • Action: Do not fight large fires. Evacuate.

  • Firefighters: Must wear full SCBA. Water hydrolysis of the fluorine bond can create hydrofluoric acid runoff.

Waste Disposal: The "Halogen Rule"

Because of the Fluorine atom, this cannot go into general organic waste.

  • Solid Waste: Label as "Hazardous Solid - Fluorinated Heterocycle."

  • Liquid Waste: Must go into the Halogenated Organic Solvents carboy.

    • Why? Mixing fluorinated compounds with non-halogenated waste streams can violate incineration permits, as fluorinated compounds require higher burn temperatures to destroy the C-F bond.

Visualization: Disposal Workflow

DisposalFlow Figure 2: Segregation Logic for Fluorinated Chemical Waste Waste Reaction Waste (3-Fluoro-6-methoxy...) StateCheck Physical State? Waste->StateCheck SolidPath Solid Residue/Wipes StateCheck->SolidPath Solid LiquidPath Mother Liquor/Solvent StateCheck->LiquidPath Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->BinSolid BinLiquid Halogenated Solvent Waste (Do NOT mix with Non-Hal) LiquidPath->BinLiquid Incineration High-Temp Incineration (Destruction of C-F Bond) BinSolid->Incineration BinLiquid->Incineration

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: 1,5-Naphthyridine Derivatives (General Safety Data). National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.